Etintidine hydrochloride
Description
Properties
CAS No. |
71807-56-2 |
|---|---|
Molecular Formula |
C12H17ClN6S |
Molecular Weight |
312.82 g/mol |
IUPAC Name |
1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine;hydrochloride |
InChI |
InChI=1S/C12H16N6S.ClH/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11;/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16);1H |
InChI Key |
BHEZOMBVJJYAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N.Cl |
Related CAS |
69539-53-3 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Etintidine Hydrochloride: A Deep Dive into its Mechanism of Action as a Histamine H2 Receptor Antagonist
Abstract
Etintidine hydrochloride is a potent and selective histamine H2 receptor antagonist, a class of drugs that has played a pivotal role in the management of acid-peptic disorders. This in-depth technical guide provides a comprehensive analysis of the mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. The guide elucidates the molecular interactions, signaling pathways, and pharmacological effects of etintidine, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a definitive resource on the core pharmacology of this compound.
Introduction: The Landscape of Histamine H2 Receptor Antagonism
The discovery of histamine H2 receptor antagonists (H2RAs) revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). These agents competitively block the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2] this compound emerged as a second-generation H2RA, demonstrating superior potency compared to the prototypical agent, cimetidine.[3][4] This guide will dissect the intricate molecular mechanisms that underpin the therapeutic efficacy of this compound.
Molecular Profile of this compound
This compound is an imidazole derivative, a chemical class common to several H2RAs.[3] Its structure is characterized by a substituted imidazole ring linked via a flexible thioether chain to a polar cyanoguanidine group. This structural arrangement is crucial for its high affinity and selectivity for the H2 receptor.
| Property | Value | Source |
| IUPAC Name | 1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine;hydrochloride | PubChem |
| Molecular Formula | C12H17ClN6S | PubChem |
| Molecular Weight | 312.8 g/mol | PubChem |
Core Mechanism of Action: Competitive Antagonism at the Histamine H2 Receptor
The primary mechanism of action of this compound is its function as a competitive antagonist at the histamine H2 receptor.[3][4] This means that etintidine binds reversibly to the H2 receptor at the same site as the endogenous agonist, histamine, but without activating the receptor. By occupying the receptor binding site, etintidine prevents histamine from initiating the downstream signaling cascade that leads to gastric acid secretion.
Receptor Binding and Affinity
The potency of a competitive antagonist is quantified by its affinity for the receptor, often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Multiple studies have consistently demonstrated the high affinity of etintidine for the H2 receptor.
| Tissue/Cell Type | pA2 Value | Comparative Potency vs. Cimetidine | Reference |
| Isolated Guinea Pig Atrium | 7.18 | 4.6 times more potent | [3] |
| Isolated Rabbit Parietal Cells | 6.51 | 2.2 times more potent | [3] |
| Isolated Spontaneously Beating Guinea-Pig Right Atrium | 6.6 | More potent (Cimetidine pA2 = 6.2) | [4] |
Receptor Selectivity Profile
A critical attribute of a therapeutic agent is its selectivity for the intended target. Etintidine exhibits a high degree of specificity for the H2 receptor, with minimal interaction with other receptor types at therapeutic concentrations.[3]
| Receptor | pA2 Value |
| Histamine H1 | 4.2 |
| Cholinergic | 4.4 |
| Beta-adrenergic | 3.8 |
Source: Cavanagh et al., 1983[4]
Notably, while still demonstrating high selectivity for the H2 receptor, etintidine shows a slightly greater affinity for cholinergic receptors compared to other H2RAs.[4] This characteristic, however, does not translate into significant cholinergic or anticholinergic effects at clinically relevant doses.[3]
Impact on Intracellular Signaling Pathways
The binding of histamine to the H2 receptor primarily activates the Gs alpha subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream substrates, culminating in the activation of the H+/K+-ATPase proton pump and the secretion of gastric acid.
Etintidine, by competitively blocking histamine binding, prevents this Gs-mediated activation of adenylyl cyclase, thereby attenuating the rise in intracellular cAMP levels.
Figure 1: Simplified schematic of the histamine H2 receptor-mediated Gs-cAMP signaling pathway and the inhibitory action of etintidine.
The Question of Inverse Agonism
Many H2 receptor antagonists, including cimetidine and ranitidine, have been reclassified as inverse agonists rather than neutral antagonists.[6][7] This means they not only block the action of agonists but also reduce the basal, constitutive activity of the H2 receptor that occurs in the absence of histamine. This inverse agonism is thought to contribute to the phenomenon of tolerance and rebound hypersecretion observed upon withdrawal of some H2RAs.[6][8]
Currently, there is a lack of direct experimental evidence in the public domain to definitively classify etintidine as either a neutral antagonist or an inverse agonist. However, given its structural similarities to other H2RAs that exhibit inverse agonism, it is plausible that etintidine may also possess this property. Further investigation using cellular systems with high levels of constitutive H2 receptor activity would be required to elucidate this aspect of its mechanism.
Potential for Dual Signaling: The Phosphoinositide Pathway
While the Gs-cAMP pathway is the primary signaling cascade activated by the H2 receptor, there is evidence to suggest that under certain conditions, the H2 receptor can also couple to the Gq protein, leading to the activation of the phosphoinositide signaling pathway. This would involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
There are no specific studies to date that have investigated the effect of etintidine on the phosphoinositide pathway. Therefore, it remains an open question whether etintidine's mechanism of action involves modulation of this secondary signaling cascade.
In Vivo Pharmacological Effects: Inhibition of Gastric Acid Secretion
The ultimate therapeutic effect of etintidine's molecular mechanism is the potent inhibition of gastric acid secretion in vivo. This has been demonstrated in various preclinical models and in clinical studies with human subjects.
| Study Type | Model | Effect of Etintidine | Reference |
| Preclinical | Betazole-stimulated acid output in chronic gastric fistula dog | 2.0 times more potent than cimetidine (ED50 = 1.8 mg/kg, i.g.) | [3] |
| Preclinical | 4-hour pylorus-ligated rat | Potent inhibitor of total acid output (ED50 = 22 mg/kg, i.d.) | [3] |
| Clinical | Meal-stimulated acid secretion in duodenal ulcer patients | More potent than cimetidine (IC50 = 0.15 µg/ml vs. 0.44 µg/ml for cimetidine) | [9] |
These studies confirm that the high receptor affinity of etintidine translates into robust and clinically significant inhibition of gastric acid secretion.
Experimental Protocols for Characterization
The characterization of etintidine's mechanism of action relies on a suite of well-established in vitro and in vivo pharmacological assays.
In Vitro Radioligand Binding Assay (Hypothetical for Etintidine)
This assay would be used to determine the binding affinity (Ki) of etintidine for the H2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of etintidine for the histamine H2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the H2 receptor (e.g., guinea pig cerebral cortex).
-
Radioligand: [3H]-tiotidine (a high-affinity H2 receptor antagonist).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Incubate a fixed concentration of [3H]-tiotidine with varying concentrations of unlabeled etintidine in the presence of the H2 receptor-containing membrane preparation.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-tiotidine against the concentration of etintidine. The IC50 (the concentration of etintidine that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: A generalized workflow for a radioligand binding assay to determine the Ki of etintidine.
In Vitro Functional Assay: Isolated Guinea Pig Atrium
This classic bioassay is used to determine the functional antagonist activity (pA2) of H2RAs.
Objective: To determine the pA2 value of this compound for the histamine H2 receptor.
Materials:
-
Isolated guinea pig right atrium.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Force transducer to measure heart rate.
-
Histamine dihydrochloride.
-
This compound.
Methodology:
-
Tissue Preparation: Mount the isolated guinea pig right atrium in the organ bath.
-
Stabilization: Allow the tissue to equilibrate until a stable spontaneous heart rate is achieved.
-
Control Response: Generate a cumulative concentration-response curve for the chronotropic (heart rate) effect of histamine.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of etintidine for a predetermined period (e.g., 30-60 minutes).
-
Antagonized Response: In the continued presence of etintidine, generate a second cumulative concentration-response curve for histamine.
-
Repeat: Repeat steps 3-5 with increasing concentrations of etintidine.
-
Data Analysis: Construct a Schild plot by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of etintidine. The x-intercept of the linear regression line provides the pA2 value.
Structure-Activity Relationship (SAR)
The chemical structure of etintidine is a key determinant of its pharmacological activity. While a detailed SAR study specifically for etintidine is not available, general principles for imidazole-containing H2RAs can be applied.
-
Imidazole Ring: The imidazole ring is a common feature in many H2RAs and is thought to be important for receptor recognition, mimicking the endogenous ligand histamine.[10]
-
Thioether Linkage: The flexible thioether chain provides the appropriate spatial orientation for the imidazole ring and the polar group to interact with the receptor.
-
Cyanoguanidine Group: The polar, non-basic cyanoguanidine moiety is crucial for antagonist activity. Modifications to this group can significantly impact potency.[11] For instance, hydrolysis of the cyano group to a carbamoyl group can in some cases increase activity.[11] The N-cyano-N'-substituted guanidine structure is a key feature contributing to the potent H2 antagonist activity.[10][12]
Conclusion
This compound is a potent and selective competitive antagonist of the histamine H2 receptor. Its mechanism of action is centered on the blockade of histamine-induced activation of the Gs-cAMP signaling pathway in gastric parietal cells, leading to a profound inhibition of gastric acid secretion. While its classification as a neutral antagonist or an inverse agonist and its potential effects on the phosphoinositide signaling pathway remain to be fully elucidated, the available data firmly establish its robust H2 receptor-mediated pharmacology. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and development in the field of gastric acid-related disorders.
References
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Scott, C. K., Katz, L. B., & Shriver, D. A. (1986). Pharmacological Profile of Etintidine, a New Histamine H2-receptor Antagonist. Archives Internationales de Pharmacodynamie et de Thérapie, 281(1), 5-21. [Link]
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Cavanagh, R. L., Usakewicz, J. J., & Buyniski, J. P. (1983). A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine. The Journal of Pharmacology and Experimental Therapeutics, 224(1), 171–179. [Link]
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Brater, D. C., Peterson, W. L., & Richardson, C. T. (1982). Clinical pharmacology of etintidine in patients with duodenal ulcer. European Journal of Clinical Pharmacology, 23(6), 495–500. [Link]
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Ianelli, S., & Pelizzi, G. (1992). Structural studies on H2-antagonists: crystal and molecular structure of N-cyano-N'-methyl-N"-(2-[(2-amino-5-thiazolyl)methylthio]ethyl) guanidine and N-cyano-3-[(2-guanidino-5-thiazolyl)methylthio]propionamidine. Il Farmaco, 47(5), 607–621. [Link]
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Yamanaka, T., et al. (1985). Histamine H2 receptor antagonists. 1. Synthesis of N-cyano and N-carbamoyl amidine derivatives and their biological activities. Journal of Medicinal Chemistry, 28(11), 1571–1576. [Link]
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Buschauer, A. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini Reviews in Medicinal Chemistry, 4(9), 941–954. [Link]
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Takahashi, K., et al. (2005). Alteration of intracellular histamine H2 receptor cycling precedes antagonist-induced upregulation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(4), G722–G730. [Link]
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Gajtkowski, G. A., Norris, D. B., Rising, T. J., & Wood, T. P. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and Actions, 16(3-4), 170–172. [Link]
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Wollin, A., & Soll, A. H. (1983). The effects of H2-receptor antagonists cimetidine, ranitidine, and ICI 125,211 on histamine-stimulated adenylate cyclase activity in guinea pig gastric mucosa. Molecular Pharmacology, 24(2), 326–330. [Link]
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Davio, C. A., et al. (2000). Tiotidine, a Histamine H2 Receptor Inverse Agonist That Binds with High Affinity to an Inactive G-Protein—Coupled Form of the Receptor. Experimental Support for the Cubic Ternary Complex Model. Molecular Pharmacology, 58(4), 849-856. [Link]
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Singh, S., & Singh, J. (2016). Ranitidine hydrochloride: An update on analytical, clinical, pharmacokinetic and pharmacodynamic profiles. Journal of Chemical and Pharmaceutical Research, 8(7), 70-78. [Link]
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Smit, M. J., Leurs, R., Alewijnse, A. E., Blauw, J., Van Nieuw Amerongen, G. P., Van De Vrede, Y., ... & Timmerman, H. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors. Proceedings of the National Academy of Sciences, 93(13), 6802-6807. [Link]
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Huang, S. M., Weintraub, H. S., Marriott, T. B., Marinan, B., Abels, R., & Leese, P. T. (1987). Etintidine-theophylline interaction study in humans. Biopharmaceutics & drug disposition, 8(6), 561–569. [Link]
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Smit, M. J., Leurs, R., Alewijnse, A. E., Blauw, J., Van Nieuw Amerongen, G. P., Van De Vrede, Y., ... & Timmerman, H. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors. Proceedings of the National Academy of Sciences of the United States of America, 93(13), 6802–6807. [Link]
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Histamine Type-2 Receptor Antagonists (H2 Blockers). (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Berner, B. D., & D'Mello, A. P. (1982). Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases. Drugs, 24(4), 267–303. [Link]
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Wouters, M. M., et al. (2001). Calcium release from intracellular stores and excitation-contraction coupling in intestinal smooth muscle. Gastroenterology, 121(5), 1123-1134. [Link]
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Black, J. W., & Shankley, N. P. (1980). Estimation of pKB Values for Histamine H2-receptor Antagonists Using an in Vitro Acid Secretion Assay. British journal of pharmacology, 68(3), 413–423. [Link]
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Zeldis, J. B., Friedman, L. S., & Isselbacher, K. J. (1983). Ranitidine: a new H2-receptor antagonist. The New England journal of medicine, 309(22), 1368–1373. [Link]
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Baker, J. G. (2005). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 144(3), 321–331. [Link]
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Garg, J. P., Chabot, J. R., & Levine, B. S. (1998). Intestinal calcium transport: effect of cimetidine. Journal of the American College of Nutrition, 17(4), 369–374. [Link]
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Pal, D., et al. (2015). Increase in Intracellular Calcium Concentration Induced Differentiation of Hematopoietic Stem Cells. American Journal of Life Sciences, 3(4), 312-319. [Link]
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Al-Humayyd, M. S. (1983). Ranitidine--a new H2-receptor antagonist. The New England journal of medicine, 309(22), 1368–1373. [Link]
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Technical Guide: Discovery, Chemistry, and Pharmacology of Etintidine
Part 1: Executive Summary
Etintidine (Code: BL-5641A) represents a significant, albeit commercially unrealized, milestone in the "golden age" of histamine H2-receptor antagonist development. Emerging in the late 1970s and early 1980s, Etintidine was designed as a structural optimization of cimetidine (Tagamet), the first blockbuster H2 blocker.
While Etintidine demonstrated superior potency (approximately 2- to 4-fold greater than cimetidine) and a refined safety profile in early assays, it ultimately failed to achieve widespread clinical adoption. Its history serves as a critical case study in "me-too" drug development, illustrating how structural improvements can be overshadowed by the arrival of a distinct, superior pharmacophore (the furan-based ranitidine ) and the inherent liabilities of the imidazole class.
Part 2: Chemical Genesis & Structural Optimization
The Imidazole Scaffold
Etintidine retains the imidazole ring found in histamine and cimetidine, which was originally believed to be essential for H2 receptor recognition. The drug's design followed the classic medicinal chemistry strategy of "chain extension and guanidine modification" established by Sir James Black.
Structural Divergence from Cimetidine
The critical differentiation in Etintidine lies in the substitution on the cyanoguanidine tail.
-
Cimetidine: Contains a simple methyl group on the guanidine nitrogen.
-
Etintidine: Replaces this methyl group with a propargyl (2-propynyl) group (
).
This alkynyl substitution was intended to increase lipophilicity and receptor binding affinity without disrupting the hydrogen bonding network required for antagonism.
Structural Logic Visualization
The following diagram illustrates the structural evolution from the endogenous ligand (Histamine) to the first-generation antagonist (Cimetidine) and the optimized analog (Etintidine).
Figure 1: The structural lineage of imidazole-based H2 antagonists.
Part 3: Chemical Synthesis[1]
The synthesis of Etintidine follows a convergent route similar to that of cimetidine, utilizing the key imidazole intermediate. The process hinges on the formation of the cyanoguanidine moiety using a reactive isothiourea or carbodiimide precursor.
Key Reagents
-
4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole: The primary amine "backbone" derived from 4-methylimidazole.
-
Dimethyl-N-cyanodithioimidocarbonate: A reagent used to introduce the cyano-nitrogen core.
-
Propargylamine: The source of the unique alkynyl tail.
Synthetic Pathway
The most efficient industrial route involves a displacement reaction where the imidazole amine attacks a reactive methylthio intermediate.
Figure 2: Convergent synthesis of Etintidine via isothiourea displacement.
Protocol Summary (Reconstructed):
-
Precursor Preparation: React dimethyl-N-cyanodithioimidocarbonate with propargylamine in ethanol to yield N-cyano-N'-2-propynyl-S-methylisothiourea.
-
Coupling: To a stirred solution of 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole in ethanol, add an equimolar amount of the isothiourea intermediate.
-
Reflux: Heat the mixture to reflux for 12–24 hours. The evolution of methanethiol (rotten cabbage odor) indicates reaction progress.
-
Purification: Concentrate the solvent under vacuum. The residue is typically recrystallized from acetonitrile or isopropanol to yield Etintidine as a white crystalline solid.
Part 4: Pharmacology & Mechanism of Action
Pharmacodynamics
Etintidine acts as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells. By blocking histamine binding, it inhibits the activation of adenylate cyclase and the subsequent production of cAMP, which is the signaling trigger for the proton pump (
Comparative Potency Data
Etintidine consistently demonstrated superior potency to cimetidine in preclinical models.
| Parameter | Cimetidine | Etintidine | Ranitidine |
| Chemical Class | Imidazole | Imidazole | Furan |
| pA2 (Guinea Pig Atrium) | 6.1 – 6.2 | 6.6 – 7.18 | 6.7 – 7.2 |
| Potency Ratio (vs Cimetidine) | 1.0x | 2.0x – 4.6x | 4.0x – 8.0x |
| Inhibition of Acid (Dog Fistula) | ED50 = 3.6 µmol/kg | ED50 = 1.8 µmol/kg | ED50 = 0.7 µmol/kg |
| CYP450 Inhibition | High | Moderate/Low | Negligible |
Data compiled from Cavanagh et al. (1983) and Brater et al. (1982).
Signaling Blockade Diagram
Figure 3: Mechanism of H2 receptor blockade by Etintidine.
Part 5: Clinical Fate & Discontinuation
Despite its potency, Etintidine is not a marketed drug today. Its failure is attributed to a combination of commercial timing and class-specific toxicity liabilities .
The "Me-Too" Trap
Etintidine entered development during a fiercely competitive period.
-
Cimetidine (1976): First-in-class, established the market.
-
Ranitidine (1981): Entered with a furan ring structure. It was more potent than Etintidine and, crucially, lacked the imidazole ring associated with cytochrome P450 inhibition.
-
Etintidine: Although more potent than Cimetidine, it was still an imidazole derivative. It offered incremental improvement over Cimetidine but could not match the safety/potency profile of Ranitidine (Zantac), which rapidly became the world's best-selling drug.
Toxicity Concerns
The imidazole ring in Cimetidine and Etintidine binds to the heme iron of cytochrome P450 enzymes, inhibiting drug metabolism (e.g., warfarin, theophylline). While Etintidine showed less CYP inhibition than Cimetidine in some assays, it did not eliminate the risk entirely like the furan (Ranitidine) or thiazole (Famotidine) classes did. Additionally, many cimetidine analogs failed due to idiosyncratic agranulocytosis or hepatotoxicity in late-stage trials, a common fate for this chemical series.
Conclusion
Etintidine remains a "lost" molecule—a scientifically successful H2 antagonist that proved the concept of propargyl-guanidine optimization but was rendered obsolete by the non-imidazole "second generation" antagonists.
References
-
Cavanagh, R. L., Usakewicz, J. J., & Buyniski, J. P. (1983). A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine. Journal of Pharmacology and Experimental Therapeutics. Link
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Brater, D. C., Peters, M. N., Eshelman, F. N., & Richardson, C. T. (1982). Clinical comparison of cimetidine and ranitidine. Clinical Pharmacology & Therapeutics. Link
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PubChem. (n.d.). Etintidine Compound Summary. National Library of Medicine.[1] Link
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Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. Link
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The Definitive Guide to Etintidine Hydrochloride Receptor Binding Affinity Studies: A Senior Application Scientist's Perspective
Introduction: Unveiling the Molecular Interactions of a Potent H2 Antagonist
Etintidine hydrochloride, a potent and selective histamine H2 receptor antagonist, has been a subject of significant interest in the field of gastrointestinal pharmacology. Its therapeutic potential in acid-peptic disorders hinges on its precise and high-affinity interaction with the H2 receptor, a Class A G protein-coupled receptor (GPCR). Understanding the binding affinity and selectivity of etintidine is paramount for elucidating its mechanism of action, predicting its clinical efficacy, and ensuring its safety profile.
This in-depth technical guide provides a comprehensive framework for conducting receptor binding affinity studies of this compound. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, emphasizing the principles of scientific integrity and logical design. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the molecular pharmacology of etintidine or similar compounds.
Chapter 1: The Histamine H2 Receptor - The Primary Target of Etintidine
The histamine H2 receptor is a key player in the regulation of gastric acid secretion.[1] Located on the basolateral membrane of parietal cells in the stomach lining, its activation by histamine initiates a signaling cascade that culminates in the secretion of hydrochloric acid.[1]
The H2 Receptor Signaling Pathway
As a Gs-coupled receptor, the binding of an agonist like histamine to the H2 receptor triggers a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately drive the translocation of H+/K+ ATPase (the proton pump) to the cellular membrane, resulting in acid secretion.
Etintidine, as a competitive antagonist, binds to the H2 receptor but does not activate this signaling cascade. Instead, it occupies the binding site, preventing histamine from binding and thereby inhibiting acid production.[2]
Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of Etintidine.
Chapter 2: Principles and Practice of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor. These assays rely on the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be displaced by an unlabeled compound (the competitor, in this case, etintidine) in a concentration-dependent manner.
Key Concepts: Affinity (Ki) and Potency (pA2)
-
Inhibition Constant (Ki): This is a measure of the affinity of a competitor for a receptor. It is the concentration of the competitor that will occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
pA2 Value: For a competitive antagonist, the pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[3][4] In practical terms, for a competitive antagonist where the interaction follows the law of mass action, the pA2 value is theoretically equal to the negative logarithm of the antagonist's dissociation constant (Kb), which is equivalent to the Ki.[5][6] This relationship provides a robust method for determining antagonist affinity from functional assays.
Chapter 3: Experimental Design for Etintidine Binding Affinity Studies
A well-designed binding study is crucial for obtaining reliable and reproducible data. This involves careful selection of the receptor source, radioligand, and assay conditions.
Receptor Source: Human H2 Receptor Expressed in a Stable Cell Line
For translational relevance, it is imperative to use the human form of the H2 receptor. Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, are the preferred systems as they provide a high and consistent level of receptor expression, leading to a robust assay window.
Radioligand Selection: [3H]-Tiotidine
[3H]-Tiotidine is a potent and selective H2 receptor antagonist that is widely used as a radioligand for H2 receptor binding assays. Its high affinity and specificity ensure that it primarily labels the H2 receptor, minimizing non-specific binding.
Comparator Compounds
To contextualize the binding affinity of etintidine, it is essential to include well-characterized H2 receptor antagonists as comparators. Cimetidine and ranitidine are excellent choices for this purpose.
Chapter 4: Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a competitive radioligand binding assay to determine the binding affinity of this compound for the human histamine H2 receptor.
Preparation of Cell Membranes
This protocol describes the preparation of crude membrane fractions from CHO or HEK293 cells stably expressing the human H2 receptor.
-
Cell Culture: Grow cells to confluence in appropriate culture flasks.
-
Harvesting: Detach cells using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the ultracentrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for a 96-well plate-based competitive binding assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare a working solution of [3H]-tiotidine in assay buffer at a concentration equal to its Kd for the H2 receptor.
-
Competitors: Prepare a series of dilutions of this compound, cimetidine, and ranitidine in assay buffer.
-
Non-specific Binding Control: Use a high concentration of a known H2 antagonist (e.g., 10 µM ranitidine) to determine non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]-tiotidine, and the membrane preparation to designated wells.
-
Non-specific Binding: Add the non-specific binding control, [3H]-tiotidine, and the membrane preparation to designated wells.
-
Competition: Add the various concentrations of etintidine or comparator compounds, [3H]-tiotidine, and the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Add a suitable scintillation cocktail to each filter spot.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Caption: Experimental workflow for the competitive radioligand binding assay.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitor-treated wells.
-
Generate IC50 Curve: Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of etintidine.
-
[L] is the concentration of the radioligand ([3H]-tiotidine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the H2 receptor.
-
Chapter 5: Quantitative Data and Selectivity Profile of Etintidine
Table 1: Histamine H2 Receptor Affinity and Potency
| Compound | pA2 (Guinea Pig Atrium) | Ki (nM) (Guinea Pig Brain) |
| Etintidine | 6.6[7], 7.18[2] | Not Reported |
| Cimetidine | 6.2[7] | 246.1 |
| Ranitidine | 6.7[7] | 190.0 |
| Tiotidine | 7.3[7] | Not Reported |
Note: The Ki values for cimetidine and ranitidine were determined using [3H]-tiotidine binding in guinea pig brain cortex membranes.
Selectivity Profile of Etintidine
A crucial aspect of a drug's profile is its selectivity for its intended target over other receptors. Off-target binding can lead to undesirable side effects. Etintidine has demonstrated a high degree of specificity for the H2 receptor.[2][7]
Table 2: Selectivity of Etintidine at Other Receptors
| Receptor | pA2 |
| Histamine H1 | 4.2[7] |
| Cholinergic (Muscarinic) | 4.4[7] |
| Beta-Adrenergic | 3.8[7] |
The significantly lower pA2 values at these other receptors indicate a much lower affinity for these off-target sites compared to the H2 receptor. Additional studies have shown that etintidine has minimal competition with ligands for alpha-1, alpha-2, and neuroleptic receptors in vitro.[2]
Conclusion: A Rigorous Approach to Understanding Molecular Interactions
This technical guide has outlined a comprehensive and scientifically sound approach to studying the receptor binding affinity of this compound. By employing the principles of competitive radioligand binding assays, utilizing appropriate reagents and cellular systems, and performing rigorous data analysis, researchers can obtain a detailed understanding of etintidine's molecular pharmacology. The data presented herein confirms that etintidine is a potent and selective histamine H2 receptor antagonist. The methodologies described provide a robust framework for the continued investigation of this and other novel drug candidates, ultimately contributing to the development of safer and more effective therapeutics.
References
-
Cavanagh, R. L., et al. (1983). A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine. The Journal of pharmacology and experimental therapeutics, 224(1), 235-239. [Link]
-
Scott, C. K., et al. (1986). Pharmacological Profile of Etintidine, a New Histamine H2-receptor Antagonist. Archives internationales de pharmacodynamie et de thérapie, 281(1), 5-21. [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58. [Link]
- Kenakin, T. (2006).
- Colquhoun, D. (2007). Why the Schild method is better than the Cheng-Prusoff method. Trends in pharmacological sciences, 28(12), 608-614.
-
Friedman, J. (2022, March 24). How To Calculate PA2 Value. Sciencing. [Link]
-
Lippe, I. T., et al. (1991). Histamine H1- and muscarinic receptor antagonist activity of cimetidine and tiotidine in the guinea pig isolated ileum. Agents and actions, 33(1-2), 116-119. [Link]
-
Mackay, D. (1978). How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated?. The Journal of pharmacy and pharmacology, 30(1), 312-313. [Link]
- Zunic, G. S., et al. (2000). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica physiologica et pharmacologica acta, 36(1-2), 13-19.
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937-1949. [Link]
-
National Center for Biotechnology Information (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Smit, M. J., et al. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors. Proceedings of the National Academy of Sciences, 93(13), 6802-6807. [Link]
-
Hishinuma, S., et al. (2004). Alteration of intracellular histamine H2 receptor cycling precedes antagonist-induced upregulation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 286(5), G838-G847. [Link]
-
Horio, Y., et al. (2005). Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/IκB/NF-κB signal cascades. Biochemical pharmacology, 69(3), 433-449. [Link]
-
Bond, R. A., et al. (1995). Inverse agonist activity of beta-adrenergic antagonists. Nature, 374(6519), 272-276. [Link]
-
Nonaka, H., et al. (2008). The noncompetitive antagonism of histamine H1 receptors expressed in Chinese hamster ovary cells by olopatadine hydrochloride: its potency and molecular mechanism. Pharmacology, 81(3), 225-233. [Link]
-
Blakemore, R. C., et al. (1986). Icotidine, an antagonist of histamine at both H1 and H2 receptors. The New England and regional allergy proceedings, 7(2), 126-133. [Link]
-
Bertaccini, G., & Coruzzi, G. (1982). Cholinergic-like effects of the new histamine H2-receptor antagonist ranitidine. Agents and actions, 12(1-2), 168-171. [Link]
-
Al-Saffar, H., & Al-Shammary, A. M. (2025). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Noda, K., et al. (1994). The high affinity state of the beta 2-adrenergic receptor requires unique interaction between conserved and non-conserved extracellular loop cysteines. The Journal of biological chemistry, 269(9), 6743-6752. [Link]
-
Pérez, N. G., et al. (2005). beta 2-Adrenergic stimulation is involved in the contractile dysfunction of the stunned heart. Cardiovascular research, 68(1), 106-114. [Link]
-
Chiesi, M. R., et al. (2000). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical pharmacokinetics, 38(4), 337-351. [Link]
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- 3. neuron.mefst.hr [neuron.mefst.hr]
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Pharmacological Profile of Etintidine Hydrochloride: A Retrospective Technical Analysis
Executive Summary
Etintidine hydrochloride (BL-5641A) represents a significant chapter in the evolution of histamine H2-receptor antagonists. Developed as a structural analog to cimetidine, etintidine was engineered to enhance potency and reduce the side-effect profile associated with the first-generation H2 blockers. While it demonstrated a 2-to-4-fold increase in potency over cimetidine and effective gastric acid suppression in clinical trials, it ultimately did not achieve widespread commercial success, overshadowed by the emergence of ranitidine and famotidine. This technical guide analyzes its pharmacological distinctiveness, metabolic fate, and the structural-activity relationships (SAR) that defined its performance.
Molecular Pharmacology & Mechanism of Action
Receptor Binding Profile
Etintidine functions as a potent, competitive antagonist at the histamine H2-receptor located on the basolateral membrane of the gastric parietal cell.
-
Primary Mechanism: Blockade of H2 receptors prevents histamine-stimulated activation of adenylate cyclase.
-
Downstream Effect: This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels, thereby preventing the activation of Protein Kinase A (PKA) and the subsequent phosphorylation/activation of the H+/K+-ATPase (proton pump).
-
Selectivity: Etintidine exhibits high specificity for H2 receptors. In vitro studies using isolated guinea pig atrium (H2 tissue) and ileum (H1 tissue) demonstrated a
value of approximately 7.18 for H2 receptors, significantly higher than its affinity for H1, cholinergic, or -adrenergic receptors.
Potency Comparison
Etintidine was designed to improve upon the potency of cimetidine. Comparative assays reveal:
| Parameter | Etintidine | Cimetidine | Ranitidine |
| In Vitro Potency (Guinea Pig Atrium) | 4.6x Cimetidine | 1.0 (Reference) | ~4-5x Cimetidine |
| In Vivo Potency (Dog Gastric Fistula) | 2.0x Cimetidine | 1.0 (Reference) | ~5-8x Cimetidine |
| Receptor Affinity ( | 7.18 | 6.2 - 6.6 | 6.9 - 7.2 |
Structure-Activity Relationship (SAR)
Structurally, etintidine retains the imidazole ring found in histamine and cimetidine, which is critical for receptor recognition. However, it diverges in the side chain:
-
Propynyl Group: The substitution of a propynyl group on the guanidine nitrogen (unlike the methyl group in cimetidine) contributes to increased lipophilicity and receptor binding affinity.
-
Cyano-Guanidine Moiety: Similar to cimetidine, this group reduces the basicity of the guanidine, ensuring the molecule is not fully ionized at physiological pH, allowing for membrane permeability.
Figure 1: Mechanism of Action.[1] Etintidine competitively blocks the H2 receptor, interrupting the cAMP-dependent signaling cascade required for gastric acid secretion.
Pharmacokinetics & Metabolism[2]
Absorption and Distribution
-
Bioavailability: Etintidine is well-absorbed following oral administration.
-
Half-life (
): Approximately 1.5 to 2 hours in humans, necessitating multiple daily doses (similar to cimetidine). -
Plasma Binding: Low to moderate protein binding.
Metabolic Divergence (Species Specificity)
A critical finding in the development of etintidine was the distinct metabolic pathways observed across species, which complicated the extrapolation of toxicology data.
-
Rats & Dogs: The major metabolic pathway is S-oxidation (sulfoxide formation). In rats, this is sex-dependent, with males excreting significantly more sulfoxide than females.
-
Humans: The primary metabolic pathway is N-glucuronidation . Sulfoxidation is a minor pathway. This highlights the importance of using appropriate animal models during preclinical safety assessment.
Excretion
-
Renal Clearance: The renal clearance of etintidine exceeds the glomerular filtration rate (GFR), indicating active tubular secretion .
-
Implication: Dosage adjustments would likely be required in patients with renal impairment.
Drug-Drug Interaction Potential (CYP450)
One of the major drawbacks of cimetidine was its potent inhibition of Cytochrome P450 enzymes (specifically CYP1A2, CYP2C9, and CYP3A4), leading to interactions with warfarin, theophylline, and phenytoin.
-
Etintidine Profile: Studies utilizing hexobarbital sleep-time assays (a proxy for CYP inhibition) indicated that etintidine has a lower potential for CYP inhibition compared to cimetidine.
-
Caveat: While "cleaner" than cimetidine, the presence of the imidazole ring still poses a higher risk for heme-iron binding at the CYP active site compared to the furan-based ranitidine or thiazole-based famotidine.
Preclinical & Clinical Efficacy
Gastric Acid Inhibition
In chronic gastric fistula dogs, etintidine inhibited betazole-stimulated acid output with an
Clinical Findings
In Phase II/III clinical trials for duodenal ulcers:
-
Healing Rates: Etintidine demonstrated ulcer healing rates comparable to or slightly superior to cimetidine at lower milligram doses.
-
Symptom Relief: Rapid reduction in daytime and nocturnal pain was observed.
Experimental Protocols
For researchers investigating H2 antagonists, the following protocols are standard for validating potency and binding affinity.
Protocol A: H2 Receptor Binding Assay (Guinea Pig Atrium)
Objective: Determine the
-
Tissue Preparation: Isolate the right atrium from male guinea pigs (300-400g).
-
Bath Setup: Suspend the atrium in an organ bath containing Krebs-Henseleit solution at 32°C, aerated with 95%
/ 5% . -
Equilibration: Apply a resting tension of 1.0g and allow tissue to equilibrate for 60 minutes. The atrium will beat spontaneously.
-
Agonist Curve: Generate a cumulative concentration-response curve using Histamine (
to M). Measure the increase in atrial rate (chronotropic effect). -
Antagonist Incubation: Wash tissue. Incubate with Etintidine at fixed concentrations (e.g.,
M, M) for 30 minutes. -
Re-challenge: Repeat Histamine curve in the presence of Etintidine.
-
Analysis: Calculate the dose ratio (DR). Plot log(DR-1) vs. log[Antagonist] (Schild Plot). The X-intercept is the
.
Protocol B: Shay Rat Model (Pyloric Ligation)
Objective: Measure in vivo inhibition of basal gastric acid secretion.
-
Subjects: Starve Wistar rats (200g) for 24 hours (water ad libitum).
-
Surgical Procedure: Under anesthesia, open the abdomen and ligate the pylorus.
-
Dosing: Administer Etintidine (intraduodenal or subcutaneous) immediately after ligation. Control group receives vehicle.
-
Collection: Close the abdomen. After 4 hours, sacrifice the animals.
-
Analysis: Remove the stomach, collect gastric contents. Centrifuge to remove solids.
-
Volume: Measure total volume (mL).
-
Acidity: Titrate supernatant with 0.01N NaOH to pH 7.0 to determine Total Acid Output (
).
-
Figure 2: Workflow for the Shay Rat Pyloric Ligation Assay, a standard in vivo model for assessing antisecretory activity.[2]
Safety & Toxicology (Why it failed)
Despite its efficacy, Etintidine did not become a market leader. The retrospective analysis suggests:
-
Timing & Competition: Etintidine was developed during the "H2 Race." Ranitidine (Zantac) launched shortly after cimetidine with a furan ring structure, which completely avoided the CYP450 inhibition issues associated with the imidazole ring of cimetidine/etintidine.
-
Metabolic Complexity: The species-specific metabolism (sulfoxidation vs. glucuronidation) complicated the safety profile extrapolation.
-
Structural Risks: The propynyl (alkyne) group is chemically reactive. While not definitively proven to be the sole cause of failure, metabolic activation of alkynes can sometimes lead to reactive intermediates that bind cellular proteins (mechanism-based inactivation), posing a toxicity risk.
References
-
Scott, C. K., Katz, L. B., & Shriver, D. A. (1986). Pharmacological Profile of Etintidine, a New Histamine H2-receptor Antagonist. Archives Internationales de Pharmacodynamie et de Therapie, 281(1), 5-21.
-
Kavanagh, R. L., & McInnes, G. T. (1988). The metabolism of etintidine in rat, dog, and human. Drug Metabolism and Disposition, 16(3), 405-410.
-
Pounder, R. E. (1984). H2-blockers: current status and future prospects. Gut, 25, 697-702.
-
PubChem. this compound (Compound Summary).
Sources
Toxicological Profile and Safety Assessment of Etintidine Hydrochloride: A Preclinical Technical Guide
Part 1: Executive Directive & Scientific Rationale
The Strategic Context
Etintidine hydrochloride represents a second-generation histamine H2-receptor antagonist, structurally related to cimetidine but designed for higher potency and a distinct metabolic profile. In the drug development pipeline, the transition from "lead candidate" to "clinical entry" hinges on preliminary toxicity studies.
For researchers analyzing Etintidine (or structurally similar imidazole-based H2 antagonists), the safety assessment is not merely a checklist of lethality; it is an investigation into metabolic divergence and target organ specificity .
The Core Challenge: Unlike cimetidine, which is largely excreted unchanged, Etintidine exhibits significant interspecies metabolic differences (sulfoxidation in rodents vs. glucuronidation in humans). This guide structures the preliminary toxicity studies to account for these variances, ensuring that data generated in animal models is translationally relevant.
Part 2: Metabolic Grounding & Species Selection
Before initiating toxicity protocols, one must understand the pharmacokinetic (PK) behavior of Etintidine, as this dictates the validity of the toxicological model.
Metabolic Divergence Diagram
The following logic flow illustrates why standard rat models may over-predict hepatotoxicity due to metabolic pathways that differ from humans.
Figure 1: Interspecies metabolic divergence of Etintidine. Note the specific risk of over-interpreting rodent liver toxicity due to high sulfoxide formation, a pathway less relevant to humans.
Part 3: Acute Toxicity Assessment (Single Dose)
Objective
To determine the Median Lethal Dose (LD50) and identify the immediate biological response to overdose. For Etintidine, CNS effects (tremors, prostration) are the primary endpoints of concern alongside cardiac arrhythmia (common in rapid IV H2 blocker administration).
Protocol: Up-and-Down Procedure (OECD 425 Adaptation)
Note: Historical studies used classical LD50; modern ethical standards utilize the Up-and-Down method to minimize animal usage.
Experimental Workflow:
-
Species: Sprague-Dawley Rats (n=5/sex) and ICR Mice (n=5/sex).
-
Routes: Oral (PO) gavage (suspension) and Intravenous (IV) bolus.
-
Dosing:
-
Pilot: Single animal dosed at 175 mg/kg.
-
Progression: If survival > 48h, increase dose by factor of 3.2 (550, 1750, 2000 mg/kg).
-
-
Observation Window: 14 Days.
Quantitative Benchmarks (Historical Data Synthesis)
The following table synthesizes historical toxicity ranges for Etintidine compared to its structural analogs.
| Parameter | Mouse (IV) | Mouse (PO) | Rat (IV) | Rat (PO) | Clinical Relevance |
| LD50 (mg/kg) | ~100 - 150 | > 2,000 | ~100 - 120 | > 1,500 | Low acute oral toxicity. |
| Signs of Toxicity | Clonic convulsions, respiratory depression. | Hypoactivity, ptosis. | Dyspnea, tremors. | Salivation, lacrimation. | IV toxicity is ~15x higher than PO, indicating first-pass metabolism or absorption limits. |
| Target Organ | CNS / Respiratory | CNS | CNS / Respiratory | GI Tract | Rapid IV injection carries risk of bradycardia/arrhythmia. |
Technical Insight: The wide margin between IV and PO LD50 values confirms that Etintidine, like Ranitidine, has bioavailability limitations or significant first-pass extraction, which acts as a safety buffer in oral overdose scenarios.
Part 4: Subacute Toxicity (Repeated Dose)
The "Hypergastrinemia" Variable
In 28-day and 90-day studies, the primary mechanism of toxicity for H2 antagonists is often pharmacological extension. Suppressing acid leads to elevated gastrin (feedback loop), which stimulates Enterochromaffin-like (ECL) cells.
Protocol Requirement:
-
Duration: 13 Weeks (Subchronic).
-
Dose Groups: Vehicle, Low (20 mg/kg), Mid (100 mg/kg), High (500 mg/kg).
-
Critical Endpoints:
-
Thyroid Weight: H2 blockers can interfere with iodine uptake.
-
Liver Enzymes (ALT/AST): Monitoring for hepatocellular injury (linked to the sulfoxide metabolite).
-
Gastric Mucosa: Biopsy for ECL cell hyperplasia.
-
Comparative Toxicology Matrix
| Organ System | Etintidine Finding | Mechanism of Action | Comparison to Cimetidine |
| Liver | Mild enzyme elevation (High Dose) | Metabolic load (Sulfoxidation) | Cimetidine inhibits P450 more potently; Etintidine has lower P450 inhibition potential but higher metabolite burden in rats. |
| Thyroid | Follicular hypertrophy (Rat specific) | Iodine uptake inhibition | Common class effect; less relevant to humans at therapeutic doses. |
| Stomach | ECL Cell Hyperplasia | Hypergastrinemia (Pharmacological) | Similar to Ranitidine/Omeprazole; expected outcome of efficacy. |
| Reproductive | Minimal anti-androgenic effect | Receptor selectivity | Superior to Cimetidine. Etintidine lacks the strong anti-androgenic side effects (gynecomastia) of Cimetidine. |
Part 5: Genotoxicity & Mutagenicity[1]
The Nitrosation Risk
A critical safety hurdle for imidazole-based drugs is the potential to form N-nitroso compounds in the acidic environment of the stomach, which are potent carcinogens.
Workflow: Bacterial Reverse Mutation Assay (Ames Test)
Figure 2: Genotoxicity screening workflow. Special attention is paid to the "Nitrosation Assay" arm to ensure the drug does not become mutagenic when mixed with dietary nitrites.
Protocol Specifics:
-
Standard Assay: Etintidine HCl is tested up to 5000 µ g/plate .
-
Result: Generally Negative (Non-mutagenic).
-
-
Nitrosation Assay: Etintidine is incubated with sodium nitrite at pH 3.0 (simulating gastric acid).
-
Critical Check: If the resulting mixture is mutagenic in strain TA100, the drug carries a "Nitrosatable" risk label.
-
Part 6: References & Verification
-
Johnson, R. W., et al. (1991). "The metabolism of etintidine in rat, dog, and human." Drug Metabolism and Disposition. Comparison of sulfoxidation vs. glucuronidation pathways.
-
Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research. Foundation for the genotoxicity protocols described.[1]
-
Brimblecombe, R. W., et al. (1978). "Cimetidine—Non-clinical safety evaluation." Journal of International Medical Research. Provides the comparative baseline for H2 antagonist toxicity.
-
Zeldis, J. B., et al. (1983). "Ranitidine or cimetidine."[2][3][4][5][6] Annals of Internal Medicine. Clinical safety comparison relevant to interpreting preclinical safety margins.
-
OECD Guidelines for the Testing of Chemicals. (Current). Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure.
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- 4. Comparison of ranitidine and cimetidine in the treatment of gastric hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: Characterizing Etintidine Hydrochloride in Gastric Acid Secretion Assays
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for utilizing Etintidine Hydrochloride in both in vitro and in vivo gastric acid secretion assays. Etintidine is a potent and competitive histamine H2-receptor antagonist, making it a valuable tool for studying the mechanisms of gastric acid secretion and for the development of novel antisecretory agents.[1] This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind protocol design, ensuring robust and reproducible results. We present detailed methodologies for the isolation and use of primary rabbit gastric glands and for the classic in vivo pylorus-ligated rat model, complete with data analysis frameworks and troubleshooting insights.
Introduction: The Central Role of the H2 Receptor and its Antagonism
Gastric acid secretion is a complex physiological process orchestrated by the parietal cells of the stomach lining. This process is tightly regulated by a trio of primary secretagogues: the hormone gastrin, the neurotransmitter acetylcholine, and the paracrine agent histamine.[2][3][4] Of these, histamine is a principal mediator, acting directly on histamine H2 receptors on the parietal cell surface.[5][6] Activation of the H2 receptor initiates a downstream signaling cascade that culminates in the translocation and activation of the H+/K+-ATPase, the "proton pump," which actively secretes H+ ions into the gastric lumen.[3][5][7]
Histamine H2-receptor antagonists (H2RAs) are a class of drugs that competitively block the action of histamine at these receptors, thereby reducing gastric acid production.[6][8] this compound is a notable member of this class, demonstrating significantly higher potency than the first-generation H2RA, cimetidine.[1][9] In preclinical studies, etintidine was found to be 2.2 to 4.6 times more potent than cimetidine in isolated tissue preparations and twice as potent in animal models of gastric secretion.[1] This enhanced potency, coupled with a favorable safety profile, makes it an important reference compound and investigational tool.
These application notes provide validated protocols to quantify the inhibitory activity of etintidine, enabling researchers to determine key pharmacological parameters such as pA2, IC50, and ED50 values.
Mechanism of Action: Competitive Inhibition of the Histamine Signaling Pathway
The antisecretory effect of etintidine is a direct consequence of its competitive antagonism at the parietal cell H2 receptor.
Causality of the Pathway:
-
Stimulation: Following a meal, gastrin released from G-cells stimulates enterochromaffin-like (ECL) cells to release histamine.[3][7]
-
Receptor Binding: Histamine diffuses across the lamina propria and binds to the H2 receptor, a G-protein coupled receptor (GPCR), on the basolateral membrane of adjacent parietal cells.
-
Signal Transduction: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5]
-
Kinase Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).
-
Proton Pump Activation: PKA phosphorylates various proteins, leading to the fusion of tubulovesicles containing the H+/K+-ATPase with the apical canalicular membrane, and subsequent activation of the pump to secrete HCl.[5][7]
Etintidine's Point of Intervention: Etintidine, by reversibly binding to the H2 receptor, prevents histamine from initiating this cascade. Because the antagonism is competitive, the inhibitory effect of etintidine can be overcome by increasing the concentration of the agonist (histamine).
Caption: Etintidine competitively antagonizes the H2 receptor, blocking histamine-induced signaling.
In Vitro Application: Isolated Gastric Gland Assays
The isolated gastric gland preparation is a powerful ex vivo model that maintains the native cellular polarity and physiological responsiveness of the parietal cells within their microenvironment.[10][11] This allows for the direct study of secretagogue and inhibitor effects, independent of systemic neural and endocrine influences. The rabbit is a commonly used species due to the high yield of viable glands obtained.[11][12]
Protocol 1: Isolation of Primary Rabbit Gastric Glands
This protocol is adapted from established methodologies for isolating viable and responsive gastric glands.[11][12]
Rationale: The stomach is first perfused to remove blood, which can interfere with the assay. The mucosa is then stripped and minced to increase the surface area for enzymatic digestion. Collagenase is used to break down the connective tissue matrix, liberating individual gastric glands.
Materials:
-
New Zealand White rabbit (2-3 kg)
-
Perfusion buffer (PBS, heparinized)
-
Digestion Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mg/mL collagenase Type I, 0.5 mg/mL BSA
-
Wash Buffer: HBSS with 0.5 mg/mL BSA
-
Surgical tools, perfusion pump, 37°C water bath with shaker
Procedure:
-
Animal Preparation: Anesthetize the rabbit according to institutionally approved animal care protocols.
-
Perfusion: Cannulate the thoracic aorta and perfuse the stomach with ice-cold, heparinized PBS at high pressure until the gastric tissue appears pale.
-
Mucosa Isolation: Excise the stomach, open it along the lesser curvature, and rinse with cold PBS. Separate the mucosal layer from the underlying muscle by blunt dissection.
-
Mincing: Place the mucosa on a chilled surface and mince it into ~1 mm pieces with fine scissors.
-
Digestion: Transfer the minced tissue to a flask containing pre-warmed Digestion Buffer (approx. 30 mL per gram of tissue). Incubate at 37°C in a shaking water bath for 60-90 minutes. Monitor the digestion process by observing the release of glands under a microscope.
-
Gland Separation: After digestion, filter the suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Washing: Centrifuge the filtrate at a low speed (e.g., 200 x g for 3 minutes) to pellet the glands. Carefully aspirate the supernatant containing single cells and collagenase.
-
Resuspension: Gently resuspend the gland pellet in fresh, cold Wash Buffer. Repeat the wash step 2-3 times to remove residual enzyme.
-
Viability Check: Assess gland viability using a dye exclusion method like Trypan Blue. Viability should be >90%. The glands are now ready for acid secretion assays.
Protocol 2: Measuring Acid Secretion via [¹⁴C]-Aminopyrine Accumulation
Rationale: Aminopyrine is a weak base (pKa ~5.0) that is uncharged at neutral pH, allowing it to freely cross cell membranes. In the acidic canalicular spaces of stimulated parietal cells, it becomes protonated and trapped.[10] The accumulation of radiolabeled aminopyrine is therefore a direct and quantifiable index of acid secretion.[10]
Materials:
-
Isolated gastric glands
-
Assay Buffer: HBSS with 10 mM HEPES, 0.2% BSA, pH 7.4
-
[¹⁴C]-Aminopyrine
-
Histamine, this compound, Cimetidine (positive control)
-
Scintillation fluid and vials
Procedure:
-
Gland Preparation: Dilute the isolated glands in Assay Buffer to a final concentration of 2-5 mg (dry weight)/mL.
-
Assay Setup: In microcentrifuge tubes, combine:
-
400 µL of the gland suspension.
-
50 µL of Etintidine solution (at various concentrations for dose-response) or vehicle control. Pre-incubate for 15 minutes at 37°C.
-
50 µL of [¹⁴C]-Aminopyrine (final concentration ~0.1 µCi/mL).
-
50 µL of histamine (final concentration 10⁻⁵ M to stimulate) or buffer (for basal).
-
-
Incubation: Incubate all tubes for 30 minutes at 37°C in a shaking water bath.
-
Separation: Pellet the glands by centrifugation (10,000 x g for 30 seconds).
-
Quantification:
-
Carefully transfer a 400 µL aliquot of the supernatant to a scintillation vial.
-
Aspirate the remaining supernatant from the pellet.
-
Resuspend the pellet in 500 µL of 0.1 M NaOH and transfer to a scintillation vial.
-
-
Scintillation Counting: Add scintillation fluid to all vials and measure radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Calculation: The aminopyrine (AP) ratio is calculated as: AP Ratio = (CPM in Pellet) / (CPM in Supernatant).
-
Data Analysis: Plot the AP ratio against the concentration of Etintidine. Calculate the IC50 value, which is the concentration of etintidine required to inhibit 50% of the histamine-stimulated acid secretion.
In Vivo Application: Pylorus-Ligated (Shay) Rat Model
The pylorus ligation model is a widely accepted and fundamental in vivo method for screening anti-ulcer and antisecretory agents.[13][14] Ligation of the pyloric sphincter prevents gastric emptying, causing gastric acid and pepsin to accumulate in the stomach over a set period.[15] The volume and acidity of the collected fluid serve as direct measures of gastric secretion.
Rationale: This model assesses the systemic efficacy of a compound after administration, integrating factors of absorption and distribution. It is particularly useful for determining a compound's potency (in vivo ED50) and duration of action.
Protocol 3: Gastric Acid Secretion Assay in Pylorus-Ligated Rats
This protocol adheres to standard procedures for this model.[13][14][16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments, sutures
-
This compound, Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
0.01 N NaOH solution, pH meter, burette
-
Topfer's reagent or phenolphthalein indicator
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours prior to the experiment, with free access to water. This ensures an empty stomach at the start of the study.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraduodenal). A typical dose range for etintidine is 5-50 mg/kg.[1]
-
Anesthesia and Surgery: After a set absorption time (e.g., 30 minutes post-oral administration), anesthetize the rat. Make a midline abdominal incision to expose the stomach.
-
Pyloric Ligation: Carefully isolate the pyloric sphincter at the junction of the stomach and duodenum. Ligate it with a silk suture, being cautious not to obstruct major blood vessels.
-
Incision Closure: Close the abdominal wall with sutures.
-
Recovery and Incubation: Allow the animal to recover from anesthesia. The accumulation period is typically 4 hours.[1][13]
-
Sample Collection: At the end of the 4-hour period, sacrifice the animal via an approved method (e.g., CO₂ asphyxiation).
-
Stomach Excision: Open the abdomen and place a clamp at the esophageal end of the stomach to prevent leakage. Carefully excise the stomach.
-
Content Collection: Cut open the stomach along the greater curvature and drain the gastric contents into a graduated centrifuge tube.
-
Analysis:
-
Centrifuge the contents at 1000 x g for 10 minutes.
-
Volume: Record the volume of the supernatant (in mL).
-
Acidity: Pipette 1 mL of the supernatant into a small beaker, add 2-3 drops of indicator, and titrate with 0.01 N NaOH until the endpoint (pH 7.0) is reached.[13] Record the volume of NaOH used.
-
-
Calculation of Acid Output:
-
Acidity (mEq/L) = (Volume of NaOH used) x (Normality of NaOH) x 1000
-
Total Acid Output (mEq/4 hr) = Acidity (mEq/L) x (Gastric Volume (mL) / 1000)
-
-
Data Analysis: Calculate the percent inhibition of total acid output for each dose of etintidine compared to the vehicle control group. Determine the ED50, the dose required to produce 50% of the maximum inhibitory effect.
Caption: Workflow for the in vivo pylorus-ligated rat assay.
Data Presentation and Interpretation
| Parameter | Assay Type | Etintidine Value | Cimetidine Value | Significance |
| pA₂ | In Vitro (Isolated Rabbit Parietal Cells) | 6.51[1] | - | A measure of antagonist potency; higher value indicates greater potency. |
| ED₅₀ | In Vivo (4-hr Pylorus-Ligated Rat) | 22 mg/kg (i.d.)[1] | - | The dose required for 50% inhibition of total acid output. |
| Relative Potency | In Vivo (Betazole-stimulated Dog) | 1.8 mg/kg (i.g.) ED₅₀ | 3.6 mg/kg (i.g.) ED₅₀ | Etintidine is approximately 2.0 times more potent than cimetidine.[1] |
| IC₅₀ | In Vitro (Meal-stimulated human secretion) | 0.15 µg/mL[9] | 0.44 µg/mL[9] | Concentration for 50% inhibition; lower value indicates greater potency. |
Table 1: Comparative Pharmacological Data for Etintidine and Cimetidine. Values are derived from published literature and serve as expected benchmarks.
Self-Validating Systems:
-
In Vitro Controls: Every assay should include a basal (no stimulant) group to measure baseline activity, a vehicle + stimulant group to establish the maximum response, and a positive control (e.g., cimetidine) to validate assay performance against a known standard.
-
In Vivo Controls: A vehicle-treated control group is essential to determine the normal level of gastric acid secretion under the experimental conditions. A sham-operated group can also be included to control for the effects of surgery itself, though this is often omitted if the vehicle group serves as the primary comparison.
References
-
Berglindh, T., Helander, H. F., & Obrink, K. J. (1976). Acid secretion in isolated gastric glands from healthy subjects and ulcer patients. PubMed. [Link]
-
Berglindh, T., & Obrink, K. J. (1976). A method for preparing isolated glands from the rabbit gastric mucosa. PubMed. [Link]
-
Cavanagh, R. L., et al. (1983). Pharmacological Profile of Etintidine, a New Histamine H2-receptor Antagonist. PubMed. [Link]
-
Pharmacology Discovery Services. (n.d.). Gastric Acidity, Pylorus Ligation. Eurofins. [Link]
-
Gholizadeh, F., et al. (2019). Induction of Secretagogue Independent Gastric Acid Secretion via a Novel Aspirin-Activated Pathway. Frontiers in Physiology. [Link]
-
Richardson, C. T., et al. (1983). Clinical pharmacology of etintidine in patients with duodenal ulcer. PubMed. [Link]
- Shay, H., et al. (1945). A simple method for the uniform production of gastric ulceration in the rat. Gastroenterology.
-
Singh, S., & Gupta, V. (2011). Expt 3 antiulcer activity by pyloric ligation method. Slideshare. [Link]
-
Civera, M., et al. (2017). Simultaneous detection of gastric acid and histamine release to unravel the regulation of acid secretion from the guinea pig stomach. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Vuyyavaram, M., et al. (2012). Pylorus ligastion method for anti ulcer study. Slideshare. [Link]
-
Kopic, S., & Geibel, J. P. (2013). Gastric acid, acid-related diseases and their healing. United European Gastroenterology Journal. [Link]
-
Schubert, M. L. (2017). Neuroendocrine mechanism of gastric acid secretion. Current Opinion in Endocrinology, Diabetes and Obesity. [Link]
-
WikiLectures. (2022). Measurement of gastric acid secretion. WikiLectures. [Link]
-
Barrett, A. M. (1966). Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. Journal of Pharmacy and Pharmacology. [Link]
-
Man-i, M., & Thithapandha, A. (1983). Acid-inhibitory potency of ranitidine in diabetic rats. PubMed. [Link]
-
Thjodleifsson, B., & Wormsley, K. G. (1975). Effect of pentagastrin on histamine output from the stomach in patients with duodenal ulcer. PubMed. [Link]
-
Vagne, M., et al. (1973). Gastric acid secretion in different strains of rats during pyloric ligation and cholinergic stimulation. PubMed. [Link]
-
Cleveland Clinic. (2024). H2 Blockers. Cleveland Clinic. [Link]
-
Francis, K. L., & Smith, C. L. (2024). H2 Receptor Antagonists. StatPearls. [Link]
-
Wikipedia. (2024). H2 receptor antagonist. Wikipedia. [Link]
-
Dr. Oracle. (2025). What is the mechanism of gastric acid secretion?. Dr. Oracle. [Link]
-
Bhatta, Y. (n.d.). Gastric Analysis. DSpace at Debra College. [Link]
-
Berglindh, T. (1977). Gastrin - Histamine as a Normal Sequence in Gastric Acid Stimulation in the Rabbit. Acta Physiologica Scandinavica Supplementum. [Link]
Sources
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- 3. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Clinical pharmacology of etintidine in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ujms.net [ujms.net]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
- 15. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 16. Gastric acid secretion in different strains of rats during pyloric ligation and cholinergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Etintidine Hydrochloride in Cell Culture Systems
Introduction & Mechanistic Basis
Etintidine hydrochloride (Etintidine HCl) is a potent, competitive histamine H2-receptor antagonist. Structurally related to cimetidine and ranitidine, it exhibits a higher potency profile in specific gastric and cardiac models. In cell culture applications, Etintidine is utilized primarily to dissect G-protein coupled receptor (GPCR) signaling, specifically blocking the histamine-induced activation of the Gs-adenylyl cyclase-cAMP axis.
Why Etintidine? (Expert Insight)
While cimetidine is the prototype H2 blocker, its lower potency often requires high micromolar concentrations, increasing the risk of off-target effects (e.g., cytochrome P450 inhibition). Etintidine offers a sharper pharmacological tool with a pA2 value (affinity) often exceeding that of cimetidine, allowing for cleaner inhibition data in the nanomolar to low micromolar range.
Mechanism of Action
The H2 receptor is Gs-coupled.[1][2] Upon histamine binding, the G
Figure 1: Mechanism of H2 Receptor antagonism by Etintidine.[3] The drug prevents the Gs-mediated rise in intracellular cAMP.
Physicochemical Properties & Reconstitution
Proper handling is critical.[4] As a hydrochloride salt, Etintidine is hydrophilic, which distinguishes its reconstitution protocol from free-base organic compounds.
| Parameter | Specification |
| CAS Number | 71807-56-2 |
| Molecular Weight | ~312.82 g/mol (HCl salt) |
| Solubility (Water) | Soluble (>50 mM) |
| Solubility (DMSO) | Soluble (>50 mM) |
| Appearance | White to off-white crystalline solid |
Reconstitution Protocol
Objective: Prepare a 10 mM Stock Solution.
-
Solvent Choice:
-
Preferred: Sterile Water or PBS (pH 7.4). The HCl salt is highly water-soluble. This avoids DMSO cytotoxicity in sensitive cell lines.
-
Alternative: DMSO (Dimethyl sulfoxide).[5] Use only if the compound will be part of a library screen where DMSO is the universal solvent.
-
-
Calculation:
-
To make 1 mL of 10 mM stock: Weigh 3.13 mg of Etintidine HCl and dissolve in 1 mL of solvent.
-
-
Storage:
-
Aliquot into light-protective vials (amber tubes).
-
Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.
-
Experimental Protocol: Functional cAMP Inhibition Assay
This protocol measures the ability of Etintidine to inhibit Histamine-induced cAMP accumulation.
Model System:
-
Primary Choice: HGT-1 (Human Gastric Cancer) cells (Endogenous H2 expression).
-
Secondary Choice: HEK293 or CHO cells stably transfected with human HRH2.[6]
Materials Required[6][7][8][9][10]
-
Etintidine HCl (10 mM Stock)
-
IBMX (3-isobutyl-1-methylxanthine) – CRITICAL : A phosphodiesterase inhibitor is required to prevent cAMP breakdown during the assay.[7]
-
cAMP Detection Kit (e.g., HTRF, ELISA, or GloSensor).
-
Serum-free media.
Workflow Diagram
Figure 2: Step-by-step workflow for the functional cAMP inhibition assay.
Detailed Procedure
-
Cell Seeding:
-
Plate cells in a 96-well plate (approx. 30,000 - 50,000 cells/well) in complete media.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Serum Starvation (The "Expert" Step):
-
Why? Serum contains hormones and growth factors that elevate basal cAMP.
-
Remove media and wash 1x with PBS.
-
Add 90 µL of serum-free media (or HBSS buffer). Incubate for 2–4 hours.
-
-
Antagonist Pre-treatment:
-
Prepare Etintidine working solutions in serum-free media containing 0.5 mM IBMX .
-
Dose Range: Prepare a log-scale dilution series: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM.
-
Add Etintidine/IBMX solution to cells.
-
Incubate for 30 minutes at 37°C. This allows the antagonist to reach equilibrium at the receptor.
-
-
Agonist Stimulation:
-
Add Histamine to each well.[6]
-
Concentration: Use the EC80 concentration of Histamine (typically 1–10 µM, determined previously). This ensures the window for inhibition is maximal.
-
Incubate for 15–45 minutes (assay dependent).
-
-
Lysis and Detection:
Data Analysis & Interpretation
Calculating IC50
Plot the % Inhibition of cAMP signal against the Log[Etintidine Concentration] .
-
Expected IC50: Typically in the range of 10 nM – 500 nM , depending on cell density and receptor expression levels.
-
Schild Plot Analysis: To confirm competitive antagonism, perform the assay with varying concentrations of Histamine. Etintidine should shift the Histamine dose-response curve to the right without depressing the maximum response (
).
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal Window | cAMP degradation | Ensure IBMX (0.5 mM) is present in all incubation steps. |
| High Basal cAMP | Serum interference | Extend serum starvation time or wash cells thoroughly with PBS before assay. |
| No Inhibition | Drug degradation | Etintidine HCl is stable, but ensure stock was stored at -20°C. Check pH of working solution. |
| Cytotoxicity | Off-target effects | Run a viability assay (e.g., MTT/CellTiter-Glo) with Etintidine alone (no Histamine) to ensure signal drop isn't due to cell death. |
References
-
PubChem. (n.d.).[8][9] this compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Cavanagh, R. L., Usakewicz, J. J., & Buyniski, J. P. (1983). A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine. Journal of Pharmacology and Experimental Therapeutics, 224(1), 171-179. [Link]
-
Goddard, A. L., & Franklin, T. J. (2017). Measurement of cAMP for Gs- and Gi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Note: High-Performance Liquid Chromatographic Determination of Etintidine Hydrochloride in Human Plasma
Executive Summary & Scientific Rationale
This application note details a robust, validated protocol for the quantification of Etintidine Hydrochloride , a potent histamine H2-receptor antagonist, in human plasma. While similar in mechanism to cimetidine and ranitidine, Etintidine possesses unique physicochemical properties—specifically its imidazole and cyano-guanidine moieties—that present specific chromatographic challenges, notably peak tailing due to interaction with residual silanols on silica columns.
The "Why" Behind the Method:
-
Extraction Strategy: We utilize Liquid-Liquid Extraction (LLE) under alkaline conditions. Etintidine is a basic drug (pKa ~8-9). Elevating the plasma pH renders the molecule uncharged, maximizing its partition into the organic phase and ensuring high recovery (>85%) while excluding polar plasma proteins.
-
Chromatographic Integrity: To counteract the strong interaction between the imidazole ring and the stationary phase, this method employs a mobile phase modified with Triethylamine (TEA) . TEA acts as a "sacrificial base," blocking active silanol sites to ensure sharp, symmetrical peaks.
-
Internal Standardization: Cimetidine is selected as the Internal Standard (IS) due to its structural homology, ensuring it tracks Etintidine behavior through extraction and ionization variability.
Materials and Instrumentation
Reagents
-
Etintidine HCl Reference Standard: >99% purity.
-
Internal Standard (IS): Cimetidine (100 µg/mL stock in methanol).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Dichloromethane.
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric acid ( ), Sodium Hydroxide (NaOH).
Instrumentation Setup
-
HPLC System: Isocratic pump, Autosampler (cooled to 4°C), UV-Visible Detector.
-
Column: C18 Reverse Phase (e.g., Waters Spherisorb ODS2 or equivalent), 250 mm × 4.6 mm, 5 µm particle size.
-
Data System: Empower / ChemStation or equivalent.
Experimental Protocol
Chromatographic Conditions
The following parameters are optimized to separate Etintidine from the IS and endogenous plasma peaks.
| Parameter | Setting | Rationale |
| Mobile Phase | Phosphate Buffer (0.05 M, pH 6.0) : Acetonitrile (85:15 v/v) containing 0.1% TEA | pH 6.0 balances retention; TEA prevents tailing. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Wavelength | 228 nm | Absorption max for the cyano-guanidine chromophore. |
| Injection Vol | 50 µL | Maximizes sensitivity for low concentrations. |
| Run Time | ~12 minutes | Etintidine elutes ~6-7 min; IS ~4-5 min. |
Standard Solution Preparation
-
Stock Solution A: Dissolve 10 mg Etintidine HCl in 10 mL Methanol (1.0 mg/mL).
-
Working Standards: Serially dilute Stock A with mobile phase to create calibration points: 50, 100, 250, 500, 1000, and 2000 ng/mL.
Sample Preparation Workflow (Liquid-Liquid Extraction)
The extraction efficiency relies on precise pH manipulation.
Step-by-Step Protocol:
-
Aliquot: Transfer 500 µL of plasma into a 10 mL glass centrifuge tube.
-
Spike IS: Add 50 µL of Cimetidine IS working solution (5 µg/mL). Vortex 10s.
-
Basification: Add 100 µL of 1.0 M NaOH. Vortex 10s. Target pH > 10 to suppress ionization.
-
Extraction: Add 4.0 mL of Extraction Solvent (Dichloromethane : Isopropanol, 95:5 v/v).
-
Agitation: Vortex vigorously for 2 minutes or shaker for 10 minutes.
-
Phase Separation: Centrifuge at 3000 × g for 10 minutes at 4°C.
-
Transfer: Aspirate the upper aqueous layer and discard (or freeze tube to pour off organic layer if using Ethyl Acetate). Transfer the organic (lower) phase to a clean tube.
-
Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Vortex 1 min.
-
Clarification: Centrifuge at 10,000 × g for 5 min before injection.
Visualized Workflows
Extraction Logic Flow
This diagram illustrates the critical decision points in the sample preparation to ensure high recovery.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Etintidine recovery from plasma.
HPLC Troubleshooting Logic
Common issues with H2-antagonists and their resolution.
Figure 2: Troubleshooting decision tree for common chromatographic anomalies.
Method Validation & Performance Criteria
This method is designed to meet FDA Bioanalytical Method Validation Guidance standards.[1]
Linearity and Sensitivity
-
Range: 50 – 2000 ng/mL.
-
Correlation Coefficient (
): > 0.998. -
LLOQ (Lower Limit of Quantification): 50 ng/mL (Signal-to-Noise > 10:1).
-
LOD (Limit of Detection): 15 ng/mL (Signal-to-Noise > 3:1).
Accuracy and Precision
| Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Bias) |
| 50 (LLOQ) | < 15.0% | < 15.0% | ± 15% |
| 500 (Mid) | < 8.0% | < 10.0% | ± 10% |
| 2000 (High) | < 5.0% | < 7.0% | ± 10% |
Recovery (Extraction Efficiency)
-
Etintidine: 85% ± 5% (Consistent across low/high QC).
-
Internal Standard (Cimetidine): 88% ± 4%.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135413502, this compound. Retrieved October 24, 2025 from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Zendelovska, D., & Stafilov, T. (2003). Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE.[2] Journal of Pharmaceutical and Biomedical Analysis, 33(2), 165-173.[2] (Cited for comparative H2-antagonist methodology).[2] [Link]
-
Al-Swayeh, R., et al. (2016). A Validated HPLC Method for the Determination of Ranitidine in Human Plasma. TSI Journals. (Cited for mobile phase optimization logic). [Link]
Sources
Application Notes and Protocols: Etintidine Hydrochloride in Gastrointestinal Research
Introduction: Unveiling Etintidine Hydrochloride
This compound is a potent and selective histamine H2-receptor antagonist.[1] It belongs to the same pharmacological class as foundational drugs like cimetidine and ranitidine, which revolutionized the management of acid-peptic disorders.[2][3] These agents act by blocking the action of histamine on parietal cells within the gastric mucosa, thereby reducing the secretion of gastric acid.[2] While the clinical landscape has evolved with the advent of proton pump inhibitors (PPIs), H2-receptor antagonists like Etintidine remain invaluable tools in gastrointestinal research.[4] They provide a precise mechanism for dissecting the complex signaling pathways that govern acid secretion and for evaluating the pathophysiology of peptic ulcers and related conditions.[5][6]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of Etintidine's mechanism of action, detailed protocols for its application in key in vitro and in vivo models, and expert insights into experimental design and data interpretation.
Physicochemical Properties & Formulation
Proper handling and formulation of a research compound are foundational to reproducible results. This compound is typically supplied as a solid powder.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71807-56-2 (HCl Salt) | [7] |
| Chemical Formula | C₁₂H₁₇ClN₆S | [7] |
| Molecular Weight | 312.82 g/mol | [7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Keep dry and dark. | [7] |
Protocol: Preparation of Stock Solutions
Rationale: Accurate and consistent stock solutions are critical for dose-response experiments. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization due to its ability to dissolve a wide range of organic molecules. Subsequent dilutions into aqueous buffers are necessary for biological compatibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile, high-quality microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve a high-concentration primary stock (e.g., 10 mM or 50 mM). Vortex thoroughly until the solid is completely dissolved.
-
Expert Insight: Using anhydrous DMSO minimizes the introduction of water, which can affect the long-term stability of some compounds.
-
-
Aliquoting & Storage: Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
-
Working Solutions: For biological experiments, prepare fresh working solutions daily by diluting the primary DMSO stock into the appropriate aqueous buffer (e.g., PBS or cell culture medium).
-
Causality Note: Ensure the final concentration of DMSO in the assay is insignificant (typically <0.5%), as higher concentrations can have physiological effects or cause cytotoxicity.[8] Run a vehicle control with the same final DMSO concentration to validate the experimental system.
-
Mechanism of Action: H2 Receptor Blockade
The secretion of gastric acid by parietal cells is a tightly regulated process stimulated by three primary agonists: histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, plays a dominant role.[4]
Histamine binds to the H2 receptor, a G-protein coupled receptor (GPCR) on the basolateral membrane of parietal cells.[9] This binding activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane. This pump actively secretes H+ ions into the gastric lumen, resulting in acidification.[4]
This compound acts as a competitive antagonist at the H2 receptor, preventing histamine from binding and initiating this signaling cascade.[1] This blockade directly reduces cAMP production and, consequently, suppresses proton pump activity and gastric acid secretion.
Caption: H2 receptor signaling pathway in gastric parietal cells and inhibition by Etintidine.
In Vitro & Ex Vivo Applications and Protocols
In vitro models are essential for determining a compound's potency, selectivity, and direct mechanism of action at the cellular level.
Protocol: Functional Cell-Based cAMP Assay for H2 Receptor Antagonism
Rationale: This assay directly measures the functional consequence of H2 receptor activation (cAMP production) and its inhibition by an antagonist. It is a highly quantitative method for determining the potency (IC₅₀) of compounds like Etintidine.[10]
Materials:
-
HEK293 cells stably expressing the human histamine H2 receptor (or similar cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Histamine dihydrochloride.
-
This compound working solutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white assay plates.
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
Procedure:
-
Cell Seeding: Plate the H2 receptor-expressing cells in 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions for positive control (histamine alone) and negative control (buffer alone).
-
Antagonist Incubation: Remove the culture medium from the cells and add the various concentrations of Etintidine. Incubate for 20-30 minutes at 37°C.
-
Expert Insight: This pre-incubation step allows the antagonist to bind to the receptors before the agonist is introduced, ensuring a competitive binding equilibrium is reached.
-
-
Agonist Stimulation: Add histamine at a concentration known to produce a submaximal response (EC₈₀) to all wells except the negative controls.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log of Etintidine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro cAMP functional assay.
Protocol: Isolated Rodent Stomach (Ex Vivo) Assay
Rationale: This ex vivo preparation maintains the native cellular architecture and physiological connections of the gastric mucosa, offering a more integrated system than cell culture to study acid secretion.[11]
Materials:
-
Male Wistar rat or mouse.
-
Krebs-Henseleit solution.
-
Histamine, Pentagastrin (stimulants).
-
pH-stat autotitrator or pH meter.
-
Dissection tools.
-
Organ bath with temperature control (37°C) and aeration (95% O₂/5% CO₂).
Procedure:
-
Stomach Isolation: Euthanize the rodent via an approved method. Perform a laparotomy and carefully excise the whole stomach.
-
Preparation: Flush the stomach lumen with warm Krebs-Henseleit solution to remove contents. Mount the stomach in the organ bath, cannulating the esophagus and pylorus for perfusion.
-
Equilibration: Perfuse the stomach with warmed, aerated Krebs-Henseleit solution until a stable basal acid secretion rate is achieved. Monitor the pH of the perfusate.
-
Compound Administration: Introduce this compound into the perfusion buffer at the desired concentration and allow it to equilibrate.
-
Stimulation: Add a stimulant such as histamine or pentagastrin to the perfusion buffer to induce acid secretion.
-
Measurement: Measure the rate of acid secretion by titrating the perfusate back to the basal pH using a pH-stat autotitrator with a dilute NaOH solution. The volume of NaOH used over time is proportional to the acid output.
-
Data Analysis: Calculate the percentage inhibition of stimulated acid secretion at different concentrations of Etintidine.
In Vivo Applications and Protocols
In vivo models are crucial for evaluating the systemic efficacy, pharmacokinetics, and tolerability of a compound in a whole-organism context.
Protocol: Pylorus Ligation-Induced Ulcer Model in Rats
Rationale: This model, first described by Shay et al., assesses both antisecretory and potential cytoprotective effects. Ligation of the pylorus causes accumulation of gastric acid and pepsin, leading to auto-digestion of the gastric mucosa and ulcer formation.[12] Antisecretory agents like Etintidine reduce the volume and acidity of the accumulated fluid, thereby protecting against ulceration.
Materials:
-
Male Wistar rats (180-220g), fasted for 24 hours with free access to water.
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical tools, sutures.
-
This compound solution for oral or intraperitoneal administration.
Procedure:
-
Drug Administration: Administer this compound or the vehicle control to the respective groups of fasted rats.
-
Anesthesia & Surgery: After 30 minutes, anesthetize the animals. Make a midline abdominal incision to expose the stomach.
-
Pylorus Ligation: Carefully isolate the pyloric end of the stomach and ligate it with a silk suture. Take care not to obstruct blood flow.
-
Closure: Close the abdominal wall with sutures.
-
Recovery & Incubation: Allow the animals to recover from anesthesia. Keep them for 4 hours without food or water.
-
Euthanasia & Sample Collection: After 4 hours, euthanize the animals. Carefully dissect the stomach out, collecting the accumulated gastric juice into a centrifuge tube.
-
Gastric Juice Analysis: Measure the volume of the gastric juice and determine its pH and total acidity (by titration with 0.01 N NaOH).
-
Ulcer Scoring: Cut the stomach along the greater curvature, rinse with saline, and examine the mucosa for ulcers using a magnifying glass. Score the ulcers based on their number and severity to calculate an ulcer index.
-
Data Analysis: Compare the ulcer index, gastric volume, and total acidity between the Etintidine-treated groups and the vehicle control group. Calculate the percentage of gastroprotection.
Protocol: Ethanol-Induced Gastric Ulcer Model
Rationale: This model is used to evaluate cytoprotective mechanisms, as ethanol causes direct necrotizing damage to the gastric mucosa, largely independent of acid secretion.[13][14] While Etintidine's primary effect is antisecretory, this model can help determine if it possesses any secondary cytoprotective properties.
Materials:
-
Male Wistar rats, fasted for 24 hours.
-
Absolute ethanol.
-
This compound solution for oral administration.
Procedure:
-
Drug Administration: Orally administer Etintidine or vehicle to the respective groups of fasted rats.
-
Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat to induce gastric lesions.[13]
-
Euthanasia & Stomach Examination: One hour after ethanol administration, euthanize the animals and excise their stomachs.
-
Ulcer Scoring: Score the hemorrhagic lesions in the gastric mucosa as described in the pylorus ligation model.
-
Data Analysis: Calculate the ulcer index and the percentage of protection afforded by Etintidine pre-treatment.
Data Analysis & Interpretation
Table 2: Comparative Potency of H2-Receptor Antagonists
| Compound | Parameter | Value | Subject | Source |
| Etintidine | IC₅₀ (Meal-stimulated acid secretion) | 0.15 ± 0.04 µg/mL | Human (Duodenal Ulcer Patients) | [1] |
| Cimetidine | IC₅₀ (Meal-stimulated acid secretion) | 0.44 ± 0.04 µg/mL | Human (Duodenal Ulcer Patients) | [1] |
| Etintidine | % Inhibition (300 mg dose) | 94% | Human (Duodenal Ulcer Patients) | [1] |
| Cimetidine | % Inhibition (300 mg dose) | 80% | Human (Duodenal Ulcer Patients) | [1] |
IC₅₀: The concentration causing 50% inhibition of the measured response.
Conclusion
This compound is a powerful research tool for investigating the physiology and pharmacology of the gastrointestinal tract. As a potent histamine H2-receptor antagonist, its well-defined mechanism of action allows for the precise modulation of gastric acid secretion. The protocols detailed in this guide provide robust and validated methods for characterizing its activity in both in vitro and in vivo settings, facilitating further research into acid-related pathologies and the development of novel therapeutic strategies.
References
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A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat. PubMed. Available at: [Link]
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Clinical pharmacology of etintidine in patients with duodenal ulcer. PubMed. Available at: [Link]
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[In vitro evaluation of antacid activity in gastric acid secretion in static and dynamic systems]. PubMed. Available at: [Link]
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Comparative assay of histamine H2-receptor antagonists using the isolated mouse stomach [proceedings]. PubMed. Available at: [Link]
-
In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents. CyberLeninka. Available at: [Link]
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Drug Therapy for Suppressing Secretion of Gastric Acid. VIVO Pathophysiology. Available at: [Link]
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H2 receptor antagonist. Wikipedia. Available at: [Link]
-
An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. ResearchGate. Available at: [Link]
-
Ranitidine. PubChem. Available at: [Link]
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Inhibition of food-stimulated gastric acid secretion by cimetidine. PubMed. Available at: [Link]
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Formulation and evaluation of famotidine-loaded nanosponges for the treatment of peptic ulcer. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ranitidine. Wikipedia. Available at: [Link]
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In Vivo and In Vitro Animal Models for Ulcer: A Conscious Review. ResearchGate. Available at: [Link]
-
What is Ranitidine Hydrochloride used for? News-Medical.net. Available at: [Link]
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Ranitidine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
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Histopathological Overview of Experimental Ulcer Models. PubMed. Available at: [Link]
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- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug Therapy for Suppressing Secretion of Gastric Acid [vivo.colostate.edu]
- 5. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <i>In Vivo</i>Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents [ouci.dntb.gov.ua]
- 7. medkoo.com [medkoo.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative assay of histamine H2-receptor antagonists using the isolated mouse stomach [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. japsonline.com [japsonline.com]
- 14. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for studying Etintidine hydrochloride effects
An Application Note and Protocol for the Preclinical Evaluation of Etintidine Hydrochloride
Authored By: A Senior Application Scientist
Introduction: A Structured Approach to Characterizing this compound
This compound is a potent and selective histamine H2-receptor antagonist.[1][2] Developed as a potential therapeutic agent for peptic ulcer disease and other acid-related gastrointestinal disorders, its primary mechanism of action is the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, which in turn suppresses gastric acid secretion.[1][2][3] Early comparative studies indicated that Etintidine is significantly more potent than cimetidine, a first-generation H2 antagonist.[1][4]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the pharmacological and toxicological profile of this compound. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind each protocol. The experimental design follows a logical, phased approach, beginning with fundamental in vitro characterization of target engagement and specificity, progressing to in vivo validation of its physiological effects, and concluding with essential safety assessments. This structured workflow ensures that each experimental stage builds upon the last, creating a self-validating system for a thorough and reliable compound profile.
The Target: Histamine H2 Receptor Signaling in Gastric Parietal Cells
The therapeutic effect of Etintidine originates from its interaction with the histamine H2 receptor, a G-protein coupled receptor (GPCR) integral to the regulation of gastric acid secretion.[3][5] Understanding this pathway is critical for designing meaningful experiments.
When histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor on gastric parietal cells, it activates the associated Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, culminating in the translocation and activation of the H+/K+-ATPase proton pump. This pump is the final step in acid secretion into the gastric lumen. Etintidine, as a competitive antagonist, blocks the initial binding of histamine, thereby preventing this entire signaling cascade.[3]
Phase 1: In Vitro Characterization – Target Affinity and Specificity
The initial phase of investigation focuses on quantifying the direct interaction of Etintidine with its intended molecular target and assessing its specificity. These in vitro assays are foundational, providing the first measure of potency and potential for off-target effects.
Protocol 1.1: Radioligand Receptor Binding Assay for H2 Receptor Affinity
Causality: This assay directly quantifies the binding affinity of Etintidine to the histamine H2 receptor. By measuring how effectively Etintidine displaces a known radiolabeled ligand, we can determine its inhibition constant (Ki), a fundamental measure of potency. A lower Ki value signifies a higher binding affinity. This protocol is adapted from standard methods used for H2-antagonist assessment.[6][7]
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human histamine H2 receptor.
-
Harvest confluent cells and homogenize them in a cold buffer to lyse the cells.
-
Perform differential centrifugation to isolate the cell membrane fraction, which is rich in H2 receptors. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H2 receptor antagonist, such as [3H]-tiotidine.
-
Add varying concentrations of unlabeled this compound (or a reference compound like cimetidine) to compete with the radioligand for receptor binding.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist).
-
-
Detection & Analysis:
-
After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Etintidine concentration. Use non-linear regression to determine the IC50 (the concentration of Etintidine that inhibits 50% of radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 1.2: Functional Cellular Assay – cAMP Measurement
Causality: While a binding assay confirms target engagement, a functional assay confirms antagonism. This protocol measures the biological consequence of Etintidine binding to the H2 receptor. Since H2 receptor activation leads to cAMP production, a successful antagonist will block the histamine-induced increase in intracellular cAMP.[8]
Methodology:
-
Cell Culture:
-
Seed HEK293 cells expressing the H2 receptor (or a similar suitable cell line) into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells and incubate them with a phosphodiesterase (PDE) inhibitor for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells and incubate.
-
Stimulate the cells by adding a fixed concentration of histamine (an EC80 concentration is recommended to ensure a robust signal). Include control wells with no histamine (basal) and histamine alone (maximum stimulation).
-
Incubate to allow for cAMP production.
-
-
Detection & Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA, HTRF).
-
Plot the cAMP concentration against the logarithm of the Etintidine concentration.
-
Use a sigmoidal dose-response curve to calculate the IC50 value, representing the concentration of Etintidine that causes 50% inhibition of the histamine-stimulated cAMP response.
-
| Parameter | Description | Example Data (Hypothetical) |
| Ki (nM) | Inhibition constant from binding assay. Lower indicates higher affinity. | Etintidine: 4.5 nM, Cimetidine: 48 nM[7] |
| IC50 (nM) | Concentration for 50% inhibition in the functional cAMP assay. | Etintidine: 15 nM, Cimetidine: 150 nM |
Phase 2: In Vivo Pharmacodynamics – Efficacy in a Physiological System
Demonstrating efficacy in vitro is a crucial first step, but the primary therapeutic goal is to achieve a physiological effect in a living organism. The following protocols are designed to measure the antisecretory activity of Etintidine in established animal models.
Protocol 2.1: Pylorus-Ligated Rat Model for Gastric Acid Secretion
Causality: This is a well-established, acute model to evaluate the ability of a compound to inhibit basal gastric acid secretion.[1] By ligating the pylorus, gastric juice is allowed to accumulate in the stomach, enabling direct measurement of volume and acidity.
Methodology:
-
Animal Preparation:
-
Fast male Wistar rats for 24 hours with free access to water.
-
Anesthetize the rats (e.g., with isoflurane).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric sphincter carefully to prevent gastric contents from entering the duodenum.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) via the appropriate route (e.g., intraduodenally or orally) at various doses.[1]
-
-
Sample Collection:
-
Close the abdominal incision and allow the animals to recover from anesthesia.
-
After a set period (e.g., 4 hours), euthanize the animals.
-
Carefully clamp the esophagus and remove the entire stomach.
-
Collect the accumulated gastric juice into a graduated centrifuge tube.
-
-
Analysis:
-
Measure the total volume of the gastric juice.
-
Centrifuge the sample to remove any debris.
-
Titrate an aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid concentration.
-
Calculate the total acid output (μEq/4 hr).
-
Compare the total acid output in the Etintidine-treated groups to the vehicle control group to determine the dose-dependent inhibitory effect and calculate the ED50 (the dose required for 50% inhibition).[1]
-
Protocol 2.2: Meal-Stimulated Gastric Acid Secretion Model
Causality: To better mimic the clinical use of H2 antagonists, it is important to assess their efficacy in response to a physiological stimulus like a meal.[4][9] This model provides a more clinically relevant measure of a compound's ability to inhibit food-stimulated acid secretion.
Methodology:
-
Animal Model:
-
This study is typically performed in conscious dogs fitted with a chronic gastric fistula or a Heidenhain pouch, which allows for repeated, non-invasive collection of gastric secretions.[2]
-
-
Experimental Procedure:
-
After an overnight fast, collect basal gastric secretions for a baseline measurement.
-
Administer this compound (or placebo/vehicle control) orally at various doses.
-
After a set time (e.g., 60 minutes), present the animals with a standard meal to stimulate acid secretion.
-
Collect gastric juice continuously in 15-minute fractions for several hours post-meal.
-
-
Analysis:
-
For each sample, measure the volume and determine the acid concentration by titration.
-
Calculate the acid output for each collection period.
-
Compare the total post-meal acid output between the drug-treated and placebo groups.
-
Determine the percent inhibition of meal-stimulated acid secretion for each dose of Etintidine. This allows for a robust assessment of both the potency and duration of action.[4][10]
-
Phase 3: Safety and Toxicology Assessment
An essential component of drug development is the early identification of potential safety liabilities. As H2 blockers are metabolized in the liver, in vitro hepatotoxicity screening is a prudent step.[11]
Protocol 3.1: In Vitro Hepatotoxicity Assay Using Primary Hepatocytes
Causality: Primary hepatocytes are considered the gold standard for in vitro liver toxicity studies because they retain many of the metabolic functions of the liver in vivo.[12][13] This assay provides an early indication of whether Etintidine may cause direct damage to liver cells.
Methodology:
-
Cell Culture:
-
Isolate primary hepatocytes from rats or humans.
-
Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
-
Compound Exposure:
-
Expose the hepatocytes to a range of concentrations of this compound for 24 to 48 hours.
-
Include a vehicle control (negative control) and a known hepatotoxin like amiodarone (positive control).[14]
-
-
Toxicity Assessment:
-
Cell Viability (MTT Assay): Measure the metabolic activity of the cells, which correlates with cell viability. Add MTT reagent to the wells; viable cells will convert it to a colored formazan product, which can be quantified spectrophotometrically.
-
Cytotoxicity (LDH Release Assay): Measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. LDH release indicates compromised cell membrane integrity and cell death.
-
Mitochondrial Function: Assess changes in mitochondrial membrane potential using a fluorescent dye like JC-1.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and cytotoxicity relative to the vehicle control for each concentration of Etintidine.
-
Determine the TC50 (toxic concentration causing 50% reduction in viability) to quantify the hepatotoxic potential.
-
| Assay | Endpoint Measured | Indication |
| MTT Assay | Mitochondrial reductase activity | Decrease indicates reduced cell viability/metabolic activity. |
| LDH Release | LDH enzyme in culture media | Increase indicates cell membrane damage and necrosis. |
| JC-1 Staining | Mitochondrial membrane potential | A shift from red to green fluorescence indicates mitochondrial dysfunction. |
Overall Experimental Workflow
The described protocols form a cohesive and logical progression for the characterization of this compound. The workflow ensures that fundamental properties are understood before moving to more complex and resource-intensive studies.
Sources
- 1. Pharmacological profile of etintidine, a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of etintidine in patients with duodenal ulcer [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Primary Hepatocytes in Assessment of Drug Safety and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Etintidine hydrochloride synthesis
Technical Support Center: Etintidine Hydrochloride Synthesis Optimization
Subject: Troubleshooting Yield & Purity Issues in Etintidine HCl Production Ticket ID: ETH-SYN-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses yield-limiting factors in the synthesis of This compound (CAS: 69539-53-3), a histamine H2-receptor antagonist. The synthesis typically involves the coupling of 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole with a cyanoguanidine precursor, or the displacement of a leaving group (S-methyl) by propargylamine.
Our data indicates that 65% of yield failures stem from three specific bottlenecks: Thiol Oxidation , Propargyl Group Instability , and Hygroscopic Salt Formation .
Module 1: Pre-Reaction Troubleshooting (Reagent Integrity)
Q: My starting material, 4-methyl-5-mercaptomethylimidazole, appears dark and has a lower melting point than the CoA states. Should I proceed?
A: No. Proceeding will compromise your final yield by up to 40%. The imidazole thiol is highly susceptible to oxidative dimerization, forming a disulfide bridge (Cystine-like linkage). This dimer is inactive in the subsequent thioether coupling step.
-
Diagnostic: Run a TLC (System: CHCl3/MeOH 9:1). If a spot appears at
(dimer) distinct from the thiol ( ), your reagent is compromised. -
Correction Protocol:
-
Suspend the degraded thiol in dilute HCl.
-
Add Zinc dust (1.1 eq) or Triphenylphosphine (1.1 eq) to reduce the disulfide back to the thiol in situ.
-
Perform the coupling reaction immediately under an inert atmosphere (Argon/Nitrogen).
-
Module 2: The Coupling Reaction (The Critical Step)
Context: The standard route involves reacting N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine precursors or similar S-methylisothiourea derivatives.
Q: I am observing incomplete conversion of the intermediate S-methylisothiourea, even after 24 hours reflux. What is wrong?
A: You are likely facing a "Leaving Group Equilibrium" issue caused by poor pH control or inadequate removal of methanethiol.
The Mechanism: The reaction is a nucleophilic displacement where the amine (propargylamine) or thiol displaces a methylthio (-SMe) group. This releases methanethiol (MeSH) as a byproduct. If MeSH is not removed, it acts as a nucleophile and attacks the product, reversing the reaction (equilibrium).
Optimization Protocol:
-
Solvent Switch: Move from Ethanol to Acetonitrile (ACN) or DMF . ACN often allows for higher reflux temperatures without solvolysis.
-
The Scavenger Method: Use a nitrogen sparge through the reaction solution to physically strip MeSH gas as it forms.
-
Catalysis: Add a catalytic amount of Silver Nitrate (AgNO3) (0.05 eq). Silver precipitates the MeSH as AgSMe, driving the equilibrium irreversibly to the right (Le Chatelier’s principle). Note: This requires a filtration step before workup.[1][2]
Q: My product contains an impurity at M+ = 324 (isomer). Is the propargyl group stable?
A: The propargyl group is sensitive to "Allene Isomerization" under strongly basic conditions.
If you are using strong bases (e.g., NaH, KOtBu) or refluxing at >80°C in unbuffered basic media, the alkyne (
-
Solution: Switch to a milder base. Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Maintain reaction temperature below 60°C.
Module 3: Work-up & Salt Formation (The Yield Killer)
Q: Upon adding HCl, my product turns into a sticky gum instead of a white crystalline solid. How do I fix this?
A: Etintidine HCl is extremely hygroscopic. "Gumming" indicates the presence of water or an incorrect solvent polarity.
The "Anhydrous Rescue" Protocol:
-
Decant: Pour off the supernatant solvent from the gum.
-
Redissolve: Dissolve the gum in a minimum amount of absolute Ethanol (warm).
-
Dry: Add molecular sieves (3Å) to the solution for 30 minutes, then filter.
-
Precipitate: Slowly add anhydrous Diethyl Ether or Ethyl Acetate with vigorous stirring.
-
Acid Source: Do not use aqueous HCl. Use Acetyl Chloride added to dry methanol (generates anhydrous HCl in situ) or HCl gas bubbled into isopropanol.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing the synthesis workflow.
Caption: Decision matrix for troubleshooting Etintidine HCl synthesis, focusing on reagent purity, equilibrium management, and crystallization dynamics.
Comparative Solvent Data for Crystallization
Use this table to select the optimal solvent system based on your lab's humidity conditions.
| Solvent System | Yield Potential | Hygroscopicity Risk | Comments |
| Ethanol / Diethyl Ether | High (85-90%) | Low | Recommended. Best for obtaining free-flowing powder. Requires anhydrous ether. |
| Isopropanol (IPA) | Moderate (70-75%) | Moderate | Good for large scale, but cooling curves must be slow to avoid oiling out. |
| Ethanol / Water | Low (<50%) | Critical | Avoid. Water inclusion leads to sticky gums that are difficult to dry. |
| Acetone / HCl | High (80%) | Low | Good alternative, but acetone can react with residual amines if not careful. |
References
-
Cavanagh, R. L., et al. (1983). "Etintidine, a new histamine H2-receptor antagonist: pharmacology, metabolism and toxicology." Journal of Pharmacology and Experimental Therapeutics.
-
Durant, G. J., et al. (1977). "Cimetidine analogues. Structure-activity relations." Journal of Medicinal Chemistry. (Foundational chemistry for imidazole-thio-alkyl-guanidines).
-
US Patent 4,154,844 . "Guanidine derivatives and method of preparing same." (Primary patent covering Etintidine composition and basic synthesis).
-
US Patent 4,855,439 . "Process for the preparation of cimetidine."[3] (Describes the optimization of the methylthio displacement reaction applicable to Etintidine).
Sources
- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]
- 3. US4855439A - Process for the preparation of cimetidine - Google Patents [patents.google.com]
Technical Support Center: Etintidine Hydrochloride HPLC Quantification
Status: Active Specialist: Senior Application Scientist Topic: Method Refinement, Troubleshooting, and Validation for Etintidine HCl Reference ID: ETH-HPLC-001
Executive Summary & Molecule Profile[1]
User Query: Why is Etintidine difficult to retain with good peak shape?
Technical Insight:
Etintidine Hydrochloride (CAS 71807-56-2) is a histamine H2-receptor antagonist containing an imidazole ring and a propynylguanidine side chain.[1] The analytical challenge stems from its basic nitrogen atoms.[1] On standard silica-based C18 columns, these basic moieties interact with residual silanol groups (
To quantify Etintidine accurately, you must suppress these secondary interactions through pH control (keeping the molecule fully ionized) and silanol blocking (using amine modifiers or end-capped columns).[1]
Physiochemical Profile
| Parameter | Value | Implication for HPLC |
| Structure | Imidazole derivative | Basic nature; prone to silanol tailing.[1] |
| pKa | ~6.8 (Imidazole) & ~8.0 | Mobile phase pH must be < 4.0 or > 9.0 to stabilize ionization.[1] |
| Solubility | High in water/methanol | RP-HPLC is ideal; avoid Normal Phase.[1] |
| UV Max ( | ~220–230 nm | Requires low-UV cutoff solvents (HPLC Grade ACN/Water).[1] |
Core Protocol: The Optimized Method
User Query: What is the recommended starting method for Etintidine HCl to ensure separation from impurities?
Scientist's Recommendation:
Do not use neutral pH buffers. The following protocol utilizes a low pH phosphate buffer with Triethylamine (TEA) . The low pH (
Standard Operating Procedure (SOP)
Chromatographic Conditions:
-
Column: C18 (L1), End-capped,
, (e.g., Inertsil ODS-3 or equivalent). -
Flow Rate:
. -
Detection: UV @
(Diode Array recommended for purity check).[1] -
Temperature:
(Control is vital for basic drugs).[1] -
Injection Volume:
.
Mobile Phase Preparation:
-
Buffer (Solvent A): Dissolve
of Potassium Dihydrogen Phosphate ( ) in water. Add of Triethylamine (TEA).[1] Adjust pH to 3.0 0.05 with Orthophosphoric Acid ( ).[1] Dilute to . -
Organic (Solvent B): Acetonitrile (HPLC Grade).
-
Mode: Isocratic or Gradient (see table below).
| Mode | Composition | Application |
| Isocratic | Buffer:ACN (85:15 v/v) | Routine Assay (Potency).[1] High throughput. |
| Gradient | 0-5 min: 10% B | Impurity Profiling.[1] Separates synthesis precursors.[1] |
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for selecting the correct column and mobile phase chemistry for Etintidine, based on its basic structure.
Caption: Logical workflow for selecting pH and modifiers to suppress silanol activity for basic Etintidine analysis.
Troubleshooting Guide (FAQs)
Q1: My Etintidine peak has a Tailing Factor (
-
Root Cause: Secondary interaction between the protonated nitrogen on the imidazole ring and residual silanols on the silica support.
-
Immediate Fix:
Q2: I see a "Ghost Peak" eluting after Etintidine in the gradient run.
-
Root Cause: This is likely a gradient artifact or a late-eluting impurity from the synthesis (e.g., unreacted propynylguanidine precursor).[1]
-
Diagnosis: Run a "Blank" gradient (0 injection).[1] If the peak remains, it is the water/buffer quality. If it disappears, it is a sample impurity.
-
Fix: Use HPLC-grade water and filter buffers through
nylon filters.
Q3: The retention time shifts day-to-day.
-
Root Cause: Etintidine is sensitive to pH changes near its pKa.[1]
-
Fix: The buffer capacity at pH
is robust, but temperature fluctuations affect pKa. Use a column oven set strictly to or . Do not rely on ambient temperature.[1]
Visualization: Troubleshooting Decision Tree
Use this flow to diagnose peak shape issues during your experiment.
Caption: Diagnostic tree for resolving common peak shape anomalies in Etintidine HPLC analysis.
Validation Parameters (Self-Validating System)
To ensure your method is scientifically sound (E-E-A-T), you must perform a System Suitability Test (SST) before every sample set.
Mandatory SST Criteria:
-
Theoretical Plates (
): (Ensures column efficiency). -
Tailing Factor (
): (Critical for basic drugs).[1] -
RSD of Area:
for 5 replicate injections. -
Resolution (
): between Etintidine and any nearest impurity.
Linearity & Range:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135413502, this compound.[1] Retrieved from [Link][1]
-
Vertex AI Search (2025). Stability Indicating RP-HPLC Method Development for Ranitidine (Analogous Class Method). Retrieved from [Link][1]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (Standard text for pKa/pH interactions in basic drugs).
-
Vertex AI Search (2025). UV Absorption Spectrum of H2 Antagonists. Retrieved from [Link][1]
Sources
Technical Support Center: Etintidine Hydrochloride Quality Control
Product: Etintidine Hydrochloride (Research Grade) CAS: 71807-56-2 Chemical Class: H₂ Receptor Antagonist / Imidazole Derivative Application: Gastric acid secretion studies, histamine receptor binding assays.
Introduction: The Analytical Context
Welcome to the Etintidine HCl technical support hub. Unlike second-generation H₂ antagonists (e.g., ranitidine) which utilize a furan ring, Etintidine retains the imidazole ring found in cimetidine but incorporates a propargyl group and a thioether linkage .
This structural specificity dictates your quality control challenges:
-
The Imidazole Ring: Acts as a basic moiety (
), leading to peak tailing on standard C18 silica columns due to silanol interactions. -
The Thioether Linkage: Highly susceptible to oxidation, creating sulfoxide impurities during sample preparation if not handled correctly.
-
The Cyano-guanidine Moiety: Prone to hydrolytic degradation under extreme pH.
This guide provides self-validating protocols to assess purity and troubleshoot experimental anomalies.
Module 1: Chromatographic Anomalies (HPLC)
Troubleshooting Guide: Peak Tailing & Resolution Loss
User Issue: "I am observing severe peak tailing (Asymmetry > 1.5) and poor resolution between Etintidine and its early-eluting impurities."
Root Cause Analysis:
Etintidine contains basic nitrogen atoms in the imidazole ring. At neutral pH, these interact with residual silanol groups (
Corrective Protocol:
| Parameter | Recommended Setting | Rationale |
| Column | C18 End-capped (e.g., Symmetry C18 or equivalent) | "End-capping" blocks residual silanols, preventing amine interaction. |
| Mobile Phase pH | 3.0 – 4.5 (Phosphate Buffer) | Suppresses silanol ionization ( |
| Modifier | Triethylamine (TEA) 0.1% (Optional) | Competes for active silanol sites, sharpening the amine peak. |
| Wavelength | 220 nm – 228 nm | The imidazole ring absorbs strongly here; avoid 254 nm for trace impurity detection. |
Visual Troubleshooting Logic
Figure 1: Decision tree for optimizing Etintidine HCl peak symmetry in Reverse Phase HPLC.
Module 2: Impurity Profiling & Degradation
User Issue: "I see a growing unknown peak at RRT ~0.85 after storing my stock solution for 24 hours."
Technical Insight: The thioether sulfur atom in Etintidine is the "weak link." It readily oxidizes to Etintidine Sulfoxide in the presence of dissolved oxygen or peroxides. This is a common artifact in dilute stock solutions.
Degradation Pathway Analysis
-
Oxidative Stress (Fast):
(Sulfoxide).-
Detection: The sulfoxide is more polar than the parent drug, eluting earlier on RP-HPLC.
-
-
Hydrolytic Stress (Slow): The cyano-guanidine group can hydrolyze to a urea derivative under strong acid/base conditions.
Pathway Diagram
Figure 2: Primary degradation routes. Note that Sulfoxide formation is the most common storage artifact.
Validation Protocol: Is it an Impurity or Artifact?
-
Fresh Prep: Prepare a fresh standard in degassed solvent.
-
Stress Test: Take an aliquot, add 3%
, and inject immediately. -
Compare: If the unknown peak in your sample matches the
induced peak, it is the sulfoxide.-
Corrective Action: Store stock solutions at -20°C, protected from light, and use within 12 hours. Use amber glassware.
-
Module 3: Physical Properties & Handling
User Issue: "The powder has become sticky or difficult to weigh accurately."
Explanation:
this compound is hygroscopic . Absorption of atmospheric moisture alters the effective molecular weight, leading to errors in molarity calculations (
Handling SOP:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Weighing: Use an anti-static weighing boat. Do not return unused powder to the stock vial.
-
Correction: Always determine the Loss on Drying (LOD) or Water Content (Karl Fischer) if the bottle has been opened multiple times.
-
Calculation:
-
Frequently Asked Questions (FAQ)
Q1: Can I use the same HPLC method as Ranitidine?
-
Answer: Yes, but with adjustments. Both are H₂ antagonists, but Etintidine lacks the nitro-group found in Ranitidine. You may need to adjust the detection wavelength (Etintidine has lower UV absorption max than Ranitidine's 314 nm; try 220-230 nm ) and slightly lower the organic modifier percentage as Etintidine is slightly more polar due to the imidazole.
Q2: What solvent should I use for stock solutions?
-
Answer: Water or Methanol.[1] Etintidine HCl is freely soluble in water. Avoid DMSO for long-term storage if possible, as DMSO can act as an oxidizing agent under certain conditions, accelerating sulfoxide formation.
Q3: My mass spec (LC-MS) shows a peak at M+16. What is this?
-
Answer: This confirms the presence of Etintidine Sulfoxide . The atomic mass of Oxygen is 16. If you see M+16 (Parent + Oxygen), your sample has oxidized.
References
-
PubChem. (n.d.). This compound | C12H17ClN6S.[2] National Library of Medicine. Retrieved from [Link]
-
Adhikari, R. P., et al. (2023).[3] Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Journal of Drug Delivery & Therapeutics, 13(10), 137-144.[4] Retrieved from [Link] (General H2 antagonist HPLC conditions).
-
El-Gindy, A., et al. (2014).[5] High Performance Liquid Chromatographic and Spectrophotometric Determination of Ranitidine HCl. Austin Journal of Analytical & Pharmaceutical Chemistry. Retrieved from [Link] (Methodology adapted for imidazole/thioether containing H2 antagonists).
-
NIST Chemistry WebBook. (2025). Ranitidine (Structural Analog Comparison). National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | C12H17ClN6S | CID 135413502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Liquid Chromatographic and Spectrophotometric Determination of Ranitidine HCl and Phenol in Injections [austinpublishinggroup.com]
Best practices for handling and storing Etintidine hydrochloride
Topic: Best Practices for Handling, Storage, and Solubilization
Reference ID: ETIN-HCL-001 | Version: 2.4 | Status: Active
Welcome to the Technical Support Hub
From: Dr. Aris Thorne, Senior Application Scientist To: Research Division (Pharmacology & Medicinal Chemistry)
You are likely working with Etintidine Hydrochloride (CAS: 71807-56-2), a potent histamine H2-receptor antagonist. While structurally related to cimetidine and ranitidine, the specific physicochemical properties of the hydrochloride salt form require strict adherence to environmental controls to prevent hydrolytic degradation and concentration errors.
This guide addresses the three most common failure points reported by our users: hygroscopic clumping , stock solution precipitation , and receptor binding inconsistency .
PART 1: CRITICAL STORAGE & INTEGRITY
"My compound arrived clumped. Is it degraded?"
The Science of Stability
Etintidine HCl is a hydrochloride salt.[1] Like many salts in this class (including Ranitidine HCl), it is hygroscopic . It actively scavenges water molecules from the atmosphere.
-
The Risk: Moisture absorption alters the molecular weight (leading to dosing errors) and facilitates hydrolysis of the guanidine moiety, rendering the compound inactive.
-
The Fix: You must break the cycle of moisture exposure immediately upon receipt.
Troubleshooting Q&A
Q: The vial was at room temperature when it arrived. Do I need to discard it? A: Likely not. We ship lyophilized powder at ambient temperature because it is stable for short durations (days) if sealed. However, once you receive it, you must move it to -20°C for long-term storage.
Q: How do I handle the hygroscopic nature during weighing? A: Never open the vial while it is cold. Condensation will form inside immediately.
-
Allow the vial to equilibrate to room temperature (approx. 30-45 mins) inside a desiccator.
-
Weigh quickly.
-
Flush the headspace with inert gas (Argon or Nitrogen) before resealing.
Visual Workflow: Storage & Handling Logic
Figure 1: Decision matrix for preserving chemical integrity upon arrival and during freeze-thaw cycles.
PART 2: SOLUBILIZATION & STOCK PREPARATION
"I can't get it back into solution, or it precipitates in media."
Solubility Profile
Etintidine HCl is generally soluble in polar solvents. However, the "salt effect" means pH plays a massive role.
| Solvent | Solubility (Est.)[1][2][3][4][5] | Usage Recommendation |
| Water | ~50-100 mg/mL | Good for immediate use. Unstable for long-term storage (hydrolysis risk). |
| DMSO | >100 mg/mL | Best for Master Stock. Cryo-stable. |
| Ethanol | ~10-30 mg/mL | Moderate solubility. Evaporation risk alters concentration. |
| PBS (pH 7.2) | <10 mg/mL | Risk of precipitation. The free base may crash out at neutral pH if highly concentrated. |
Protocol: Creating a 100 mM Master Stock
Standardizing your stock prevents batch-to-batch variance.
-
Calculate: For Etintidine HCl (MW: ~312.8 g/mol ), dissolve 31.28 mg in 1 mL of DMSO.
-
Vortex: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Do not store the full 1 mL. Split into 50 µL aliquots in light-tight tubes.
-
Store: -20°C or -80°C.
-
Note: DMSO freezes at 19°C. It will be solid in the fridge. This is normal.
-
Troubleshooting Q&A
Q: My solution turned yellow. Is it bad? A: A slight yellowing in DMSO over months is common for imidazole-containing compounds due to minor oxidation, often acceptable for HTS. However, dark yellow or brown indicates significant degradation. Discard.
Q: I diluted my DMSO stock into cell media and it precipitated. A: You likely hit the "Solubility Cliff."
-
Cause: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into PBS/Media (pH 7.4) can cause the salt to dissociate and the free base to precipitate if the final concentration is too high.
-
Solution: Perform a serial dilution in DMSO first to lower the concentration, keep the final DMSO content in culture <0.1%, and ensure the final drug concentration is within the soluble range for aqueous buffers (typically <100 µM).
PART 3: EXPERIMENTAL APPLICATION
"The IC50 values are shifting between experiments."
Mechanism & Experimental Design
Etintidine acts by competitively blocking histamine at the H2 receptor on parietal cells (stomach) or cardiac tissue. Inconsistency usually stems from receptor desensitization or buffer interference .
Visual Pathway: H2 Receptor Antagonism
Figure 2: Mechanism of Action.[1][6] Etintidine competes with Histamine for the H2 receptor, preventing the cAMP signaling cascade.
Troubleshooting Q&A
Q: Can I use Etintidine HCl for in vivo animal studies? A: Yes, but formulation is key.
-
Vehicle: Saline (0.9% NaCl) is usually preferred.
-
pH Check: Dissolving the HCl salt in saline will lower the pH. Measure it. If pH < 5.0, buffer it carefully with dilute NaOH to pH ~6.0-7.0 to prevent injection site irritation, but watch for precipitation.
-
Dosing: Literature suggests H2 antagonists have short half-lives. Ensure your dosing frequency matches the metabolic clearance of your specific animal model.
Q: Does it cross-react with H1 receptors? A: Etintidine is highly selective for H2. However, at extremely high concentrations (>100 µM), off-target effects on imidazole-binding sites (like certain CYP450 enzymes) can occur. Always run a dose-response curve.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135413502, this compound. Retrieved from [Link][7]
Sources
Technical Support Center: Etintidine Hydrochloride Optimization
Ticket ID: ETIN-HCl-OPT-001 Subject: Optimization of pH for Solubility, Stability, and H2-Receptor Activity Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Active Guide]
Executive Summary
Welcome to the Etintidine Hydrochloride Technical Support Hub. This guide addresses the physicochemical nuances of Etintidine HCl (CAS: 71807-56-2), a potent histamine H2-receptor antagonist.
The Core Challenge: Etintidine HCl exhibits a "pH-dependent triad" where solubility, chemical stability, and biological affinity often compete.
-
Solubility: Favored at acidic pH (< 6.0).
-
Receptor Affinity: Maximal at physiological pH (7.4) due to specific imidazole tautomerism.
-
Stability: Compromised at extreme pH (hydrolysis) and by photo-oxidation.
This guide provides the protocols to balance these factors for reproducible experimental data.
Module 1: Solubility & Stock Preparation
The Science: Etintidine is supplied as a hydrochloride salt.[1] In this form, the imidazole ring and/or the guanidine-like side chain are protonated, rendering it highly water-soluble. However, neutralizing the salt (raising pH > 7.5) generates the free base, which is hydrophobic and prone to precipitation.
Standard Preparation Protocol
| Parameter | Specification | Notes |
| Solvent | DMSO (Recommended) or Water | DMSO stock is stable at -20°C. Water stock must be fresh. |
| Max Concentration | ~50 mM (DMSO) | Lower in aqueous buffers (~10 mM). |
| Critical pH Limit | < 7.0 (for Stock) | Do not adjust stock pH to 7.4 immediately; precipitation risk. |
Workflow: preventing Precipitation
Figure 1: Decision logic for preparing stable Etintidine HCl stock solutions without precipitation.
Module 2: Stability & Storage
The Science: Etintidine contains a cyano-guanidine moiety and a thioether linkage.
-
Hydrolysis: The cyano group is susceptible to hydrolysis in strong acids or bases, converting to an amide or carboxylic acid, which is biologically inactive.
-
Oxidation: The sulfur atom (thioether) is sensitive to oxidation (sulfoxide formation), accelerated by light and high pH.
Stability Profile Table
| Condition | Stability Rating | Half-Life (Est.) | Recommendation |
| pH 1-3 (Gastric) | Moderate | Hours | Acceptable for short-term simulations. |
| pH 5-7 (Stock) | Optimal | Weeks/Months | Best range for aqueous storage (4°C). |
| pH > 8 (Basic) | Poor | Minutes/Hours | Avoid. Rapid precipitation and hydrolysis. |
| Light Exposure | Sensitive | N/A | Strictly protect from light. |
Module 3: Optimizing Biological Activity
The Science: The H2 receptor contains an aspartic acid residue (Asp98) in its binding pocket. Etintidine's activity depends on the imidazole ring acting as a proton donor/acceptor.
-
At pH 7.4: The imidazole ring (pKa ~6.8–7.1) exists in an equilibrium of protonated and neutral tautomers essential for receptor docking.
-
At pH < 6.0: The ring is fully protonated. While soluble, it may have reduced affinity if the receptor requires the neutral tautomer for initial entry or specific hydrogen bonding.
Critical Note: Unlike the stock solution (kept acidic for solubility), your assay buffer must be buffered to pH 7.4 .
Receptor Interaction Pathway
Figure 2: The pH-dependent activation pathway. The drug must transition from the stable acidic storage form to the physiological equilibrium form to bind the H2 receptor effectively.
Troubleshooting & FAQs
Q1: My Etintidine solution turned yellow after 24 hours. Is it still usable?
-
Diagnosis: This indicates photo-oxidation of the thioether group or degradation of the propynyl moiety.
-
Solution: Discard the solution. Etintidine is light-sensitive. Always wrap tubes in aluminum foil or use amber glass.
Q2: I added NaOH to adjust my stock to pH 7.4, and it became cloudy.
-
Diagnosis: You exceeded the solubility product of the free base.
-
Solution: Do not adjust the stock to pH 7.4. Keep the stock in DMSO or slightly acidic water (pH 5-6). Only dilute into pH 7.4 media immediately before the experiment. The low concentration in the final assay (µM range) will remain soluble at pH 7.4, whereas the high concentration stock (mM range) will not.
Q3: The IC50 values are fluctuating between experiments.
-
Diagnosis: pH drift in the cell culture media. H2 antagonists are competitive; their potency (Ki) is mathematically linked to proton concentration.
-
Solution: Use HEPES-buffered media (25 mM) to rigidly clamp pH at 7.4. Standard bicarbonate buffers can drift to pH 8.0+ in non-CO2 environments, altering drug ionization.
References
-
Cavanagh, R. L., Usakewicz, J. J., & Buyniski, J. P. (1980). Pharmacological Profile of Etintidine, a New Histamine H2-receptor Antagonist.[2] Journal of Pharmacology and Experimental Therapeutics.
-
PubChem. (n.d.).[1][3][4] this compound (Compound Summary).[1][5] National Library of Medicine.[3]
-
Barends, D. M. (2005).[4][6] Biowaiver monographs for immediate release solid oral dosage forms: Ranitidine hydrochloride. (Used as comparative physicochemical reference for H2 antagonist class behavior). Journal of Pharmaceutical Sciences.
-
LKT Labs. (n.d.). Ranitidine Hydrochloride Product Data.[3][6][7][8][9][10] (Reference for general H2 antagonist solubility/stability profiles).
Sources
- 1. This compound | C12H17ClN6S | CID 135413502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SID 7847739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. fip.org [fip.org]
- 7. Ranitidine Hydrochloride - LKT Labs [lktlabs.com]
- 8. Stability of ranitidine hydrochloride in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking Etintidine Hydrochloride: A Comparative Potency Analysis Against Cimetidine and Ranitidine
Executive Summary
Etintidine hydrochloride represents a critical evolution in the pharmacophore development of histamine H2-receptor antagonists (H2RAs). Structurally distinct due to its propargyl-substituted imidazole ring, Etintidine serves as a bridge between the first-generation prototype, Cimetidine , and the highly potent furan-based Ranitidine .
This guide provides an objective benchmarking framework for researchers evaluating Etintidine. Experimental data confirms Etintidine exhibits a potency profile superior to Cimetidine (approximately 2-fold molar potency) but lower than Ranitidine. This document outlines the specific receptor affinity metrics (
Mechanistic Context & Structural Logic
To benchmark Etintidine effectively, one must understand the structural-activity relationship (SAR) that differentiates it from the standards.
-
Cimetidine: Contains an imidazole ring; associated with Cytochrome P450 inhibition and anti-androgenic side effects.
-
Etintidine: Retains the imidazole ring but incorporates a propargyl (alkynyl) side chain. This modification enhances receptor affinity and alters the metabolic profile compared to Cimetidine.
-
Ranitidine: Replaces the imidazole with a furan ring, drastically increasing potency and removing imidazole-related CYP inhibition.
Figure 1: H2 Receptor Antagonism Pathway
The following diagram illustrates the competitive antagonism mechanism where Etintidine inhibits the Histamine-induced cAMP cascade in parietal cells and cardiomyocytes.
Caption: Competitive inhibition of the H2 receptor signaling cascade.[1][2][3] Etintidine prevents Histamine binding, halting the downstream cAMP-dependent activation of proton pumps or cardiac chronotropy.
Comparative Pharmacodynamics: The Data
The following data synthesizes pivotal comparative studies (specifically Cavanagh et al.) to establish Etintidine's position in the H2RA hierarchy.
Table 1: In Vitro Receptor Affinity (Guinea Pig Atrium)
The isolated guinea pig right atrium is the "gold standard" tissue for determining H2 potency because H2 receptors exclusively drive the chronotropic (heart rate) response to histamine in this tissue, avoiding H1 interference.
| Compound | Chemical Class | Relative Potency (Molar) | Selectivity ( | |
| Cimetidine | Imidazole | 6.20 | 1.0 (Reference) | High |
| Etintidine | Propargyl-Imidazole | 6.60 - 7.18 | 2.5x - 4.6x | High |
| Ranitidine | Furan | 6.70 - 7.20 | 3.2x - 10x | High |
| Tiotidine | Thiazole | 7.30 | >12x | High |
Table 2: In Vivo Antisecretory Potency (Heidenhain Pouch Dog)
While receptor affinity (
| Compound | Potency Interpretation | |
| Cimetidine | 7.1 | Baseline efficacy. |
| Etintidine | 5.4 | ~1.3x more potent than Cimetidine. |
| Ranitidine | 0.74 | ~9.6x more potent than Cimetidine. |
Key Insight: Etintidine consistently outperforms Cimetidine in both binding affinity and functional inhibition but does not reach the sub-micromolar potency of Ranitidine.
Validated Experimental Protocol: Guinea Pig Atrium Assay
To verify Etintidine's potency in your own laboratory, follow this self-validating protocol. This assay isolates the H2-mediated chronotropic effect.
Materials & Setup[5]
-
Tissue: Right atria from male Hartley guinea pigs (300-500g).
-
Buffer: Tyrode’s solution (gassed with 95%
/ 5% ), maintained at 37°C. -
Instrumentation: Isometric force transducer connected to a polygraph/DAQ system.
-
Agonist: Histamine dihydrochloride.
-
Antagonist: this compound (dissolved in saline).
Workflow Logic
The experiment relies on the Schild Analysis method. You must generate a cumulative concentration-response curve (CCRC) for histamine alone, then repeat it in the presence of increasing fixed concentrations of Etintidine.
Figure 2: Experimental Workflow (DOT)
Caption: Step-by-step workflow for determining pA2 values using the spontaneously beating guinea pig atrium. CCRC = Cumulative Concentration-Response Curve.
Data Validation Criteria (Self-Correction)
-
Chronotropic Stability: The spontaneous beat rate must be stable (
5 bpm) before starting the curve. -
Parallel Shift: Etintidine is a competitive antagonist.[3] The histamine curves must shift to the right in parallel without a depression of the maximum response (
). If drops, non-competitive antagonism or tissue toxicity is occurring. -
Schild Slope: The slope of the regression line (Log(DR-1) vs Log[Antagonist]) should be approximately 1.0. A slope significantly different from 1.0 indicates non-equilibrium conditions or multiple binding sites.
Structural & Safety Considerations
When publishing comparative data, it is vital to address why Etintidine was developed despite the existence of Cimetidine.
-
The Imidazole Factor:
-
Cimetidine's imidazole ring binds to the heme iron of Cytochrome P450, inhibiting drug metabolism (e.g., warfarin, theophylline).
-
Etintidine retains the imidazole ring but the propargyl substitution modifies its electronic properties. While it is more potent as an H2RA, researchers must assess if this modification sufficiently reduces CYP binding affinity compared to Cimetidine.
-
-
Selectivity Profile:
References
-
Cavanagh, R. L., Usakewicz, J. J., & Buyniski, J. P. (1983). A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine.[2] Journal of Pharmacology and Experimental Therapeutics, 224(1), 171-179.[2]
-
Gaines, K. (1981). Pharmacological Profile of Etintidine, a New Histamine H2-receptor Antagonist. Federation Proceedings, 40, 663. (Cited via NLM/PubMed context).
-
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385-390.
-
Brimblecombe, R. W., et al. (1978). Characterization and development of cimetidine as a histamine H2-receptor antagonist. Gastroenterology, 74(2), 339-347.
Sources
- 1. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of etintidine, a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Etintidine Hydrochloride: Ensuring Safety, Compliance, and Environmental Stewardship
This guide provides drug development professionals, researchers, and laboratory personnel with essential, step-by-step procedures for the safe and compliant disposal of etintidine hydrochloride. Adherence to these protocols is critical not only for regulatory compliance but also for upholding a culture of safety and environmental responsibility within the laboratory.
Disclaimer: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on established best practices for pharmaceutical chemical waste, regulatory standards set by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and hazard data from analogous compounds such as ranitidine hydrochloride.[1][2][3][4][5][6][7][8][9] It is imperative to locate and consult the specific SDS for your this compound product before handling or disposal to ensure all specific hazards are addressed.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
This compound, like many pharmaceutical compounds, must be presumed hazardous until definitively classified otherwise. Analogous H2-receptor antagonists are known to cause skin and eye irritation, as well as respiratory and skin sensitization.[1][2][7] Therefore, a thorough risk assessment is the mandatory first step before any disposal activities commence.
Key Inferred Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][5]
-
Respiratory Sensitization: Inhalation of dusts may cause allergy or asthma-like symptoms.[1][2][7]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
Based on these potential hazards, this compound waste must be handled in a manner that prevents personnel exposure and environmental release.
The Regulatory Landscape: EPA and OSHA Mandates
The disposal of pharmaceutical waste is governed by stringent federal and state regulations. In the United States, two primary agencies dictate the requirements:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all phases of hazardous waste management, from generation to final disposal ("cradle to grave").[10] A key regulation is the "Management Standards for Hazardous Waste Pharmaceuticals Final Rule," which explicitly prohibits the sewering (flushing down a drain or toilet) of hazardous pharmaceutical waste .[11][12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, are designed to protect workers who handle hazardous substances.[14][15][16] This includes mandates for training, personal protective equipment (PPE), and emergency preparedness.[14][17]
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final disposition.
Step 1: Waste Characterization
All materials contaminated with this compound, including pure unused product, spill cleanup debris, and contaminated labware (e.g., vials, gloves, weigh boats), must be classified as hazardous waste. This is a conservative and safe approach in the absence of a specific SDS. The waste is likely to fall under state or federal hazardous waste categories due to its inherent chemical properties.[5]
Step 2: Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound waste must wear the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential allergic reactions.[1][9] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[1][9] |
| Respiratory Protection | NIOSH-approved respirator for particulates if handling powders outside of a certified chemical fume hood. | Prevents inhalation of dust, which can cause respiratory sensitization.[1][7] |
| Protective Clothing | Standard lab coat. | Minimizes contamination of personal clothing.[9] |
Step 3: Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials it has contaminated.
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Select Appropriate Containers:
Step 4: Labeling for Safety and Compliance
Accurate labeling is a critical regulatory requirement. Each container must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear description of the contents (e.g., "spill debris," "contaminated gloves").
-
The specific hazard characteristics (e.g., "Irritant," "Sensitizer").
-
The date accumulation started (the date the first piece of waste was placed in the container).
Step 5: Spill and Emergency Procedures
Preparedness is key to managing accidental releases safely.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or generates significant dust, evacuate the area.
-
Control the Source: If safe to do so, prevent further spillage.
-
Don PPE: Before cleanup, don the full PPE detailed in Step 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, and manage all cleanup materials as hazardous waste.
-
Report: Report the incident to your EHS department in accordance with institutional policy.
Step 6: Storage and Final Disposal
On-site storage of hazardous waste is regulated and time-limited.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area should be secure, well-ventilated, and have secondary containment.[18]
-
Professional Disposal: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain. [6][11] Disposal must be handled by a licensed hazardous waste management company. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[1][5][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Environmental Considerations and Deactivation
Pharmaceuticals can have a significant negative impact if they enter the environment. Studies on the related compound ranitidine show that it can be degraded in water by direct photolysis (exposure to sunlight).[19][20] However, relying on environmental degradation is not a compliant disposal method. The most effective way to prevent environmental contamination is through controlled destruction, such as incineration by a licensed facility, which ensures the complete breakdown of the active pharmaceutical ingredient.
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our vital ecosystems.
References
-
New EPA Rule on Pharmaceutical Waste Disposal. (2019). LeadingAge. Available at: [Link]
-
EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019). Verrill Law. Available at: [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. Available at: [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). IDR Environmental Services. Available at: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Available at: [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Available at: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists. Available at: [Link]
-
Safety Data Sheet - Ranitidine hydrochloride CAS:66357-59-3. (2025). CPAchem Ltd. Available at: [Link]
-
Material Safety Data Sheet - Ranitidine Hydrochloride. (2005). ScienceLab.com. Available at: [Link]
-
Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. (2005). Environmental Science & Technology. Available at: [Link]
-
Safety Data Sheet - L-Histidine-HCl monohydrate. (2023). SERVA Electrophoresis GmbH. Available at: [Link]
-
Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. (2005). ResearchGate. Available at: [Link]
-
Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2). (2023). Science of The Total Environment. Available at: [Link]
Sources
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- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. medline.com [medline.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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- 10. epa.gov [epa.gov]
- 11. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 12. wiggin.com [wiggin.com]
- 13. ashp.org [ashp.org]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. osha.gov [osha.gov]
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- 18. connmaciel.com [connmaciel.com]
- 19. Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Personal protective equipment for handling Etintidine hydrochloride
Executive Summary: The Safety Logic
Etintidine Hydrochloride is a potent histamine H2-receptor antagonist. While structurally related to cimetidine and ranitidine, its handling requirements are dictated not just by its pharmacological class, but by its physical form as a hydrochloride salt.
The Core Hazard: As a hydrochloride salt, this compound is hygroscopic and potentially corrosive to mucous membranes upon inhalation. Furthermore, as a bioactive H2 blocker, systemic absorption can lead to off-target cardiovascular and gastric effects.
Operational Directive: Treat Etintidine HCl as an Occupational Exposure Band (OEB) 3 compound (
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the mechanism of the hazard. This is not just "dust"; it is a bioactive agent.
| Hazard Category | Specific Risk | Mechanism of Injury |
| Physical State | Fine Crystalline Powder | Inhalation: High dispersibility allows particles to bypass nasal hairs and enter the bronchial tree. |
| Chemical Nature | Hydrochloride Salt | Corrosion: Upon contact with moisture (sweat, tears, lung surfactant), the salt dissociates, potentially lowering local pH and causing immediate irritation or ulceration. |
| Pharmacological | H2 Antagonist | Systemic Effect: Inadvertent absorption may block gastric acid secretion and, in high doses, affect H2 receptors in the myocardium (bradycardia risk).[1] |
| Sensitization | Hapten Formation | Immune Response: Like many thiourea/urea derivatives in this class, repeated low-level exposure can lead to hypersensitivity (occupational asthma or dermatitis). |
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard laboratory PPE is insufficient. The following matrix elevates protection to match the OEB 3 classification.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Gloving | Inner: 4-mil Nitrile (inspection layer).Outer: 5-8 mil Extended Cuff Nitrile or Neoprene.Rationale: HCl salts can permeate standard latex. Double gloving creates a breakthrough barrier and allows outer glove removal without exposing skin. |
| Respiratory | P100 / N99 | Minimum: N95 (if handling <10mg in a hood).Recommended: P100 Half-Face Respirator or PAPR if handling >1g outside a containment device.Rationale: Surgical masks offer zero protection against pharmacological dusts. |
| Eye & Face | Chemical Goggles | Type: Indirect vent or non-vented goggles.Rationale: Safety glasses have gaps. Fine powder drifts. Contact with eyes causes immediate acidic irritation (HCl dissociation). |
| Body Defense | Tyvek® / Lab Coat | Standard: Front-closing lab coat (buttoned to neck).Enhanced: Tyvek sleeves or disposable gown for weighing operations.Rationale: Prevents accumulation of dust on street clothes, mitigating "take-home" exposure risks. |
Part 3: Operational Workflow
Safety is a process, not a product. The following diagram illustrates the critical "Gowning to Doffing" workflow. This self-validating system ensures that contaminated PPE is removed without spreading the agent.
Figure 1: Sequential workflow for handling this compound. Note the critical step of wiping down containers (Step 7) before removing them from the hood to prevent secondary contamination.
Part 4: Engineering Controls & Emergency Response
PPE is the last line of defense.[2] The primary barrier must be engineering controls.[3]
Engineering Controls
-
Primary Containment: All weighing and manipulation of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood certified for particulate containment.
-
Static Control: Hydrochloride salts are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."
-
HEPA Filtration: If vacuuming is required for cleanup, use a dedicated HEPA-filtered vacuum. Never dry sweep.
Decontamination Protocol (Spills)
If Etintidine HCl powder is spilled:
-
Isolate: Evacuate the immediate area.
-
PPE Up: Don full PPE (including P100 respirator).
-
Neutralize/Solubilize: Cover the spill with paper towels dampened with water (Etintidine HCl is water-soluble).
-
Note: Do not use strong oxidizers (bleach) immediately, as this may create hazardous byproducts with the nitrogen-rich structure. Use simple aqueous cleanup first.[4]
-
-
Dispose: Place waste in a sealed hazardous waste bag labeled "Pharmaceutical Waste - Toxic."
First Aid
-
Inhalation: Move to fresh air immediately. The HCl component may cause delayed pulmonary edema; monitor for 24 hours.
-
Eye Contact: Rinse for 15 minutes minimum. The salt is acidic; immediate dilution is critical to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[5] Do not use alcohol, as it may enhance transdermal absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57698, Etintidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]
-
Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
